molecular formula C6H11ClN2 B8090173 3-Ethylazetidine-3-carbonitrile hydrochloride

3-Ethylazetidine-3-carbonitrile hydrochloride

Cat. No.: B8090173
M. Wt: 146.62 g/mol
InChI Key: NHNTYIDTGSVFGF-UHFFFAOYSA-N
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Description

3-Ethylazetidine-3-carbonitrile hydrochloride (CAS 1205750-03-3) is a high-purity chemical intermediate primarily used as a versatile building block in the synthesis of complex organic molecules . Its molecular formula is C6H11ClN2, with a molecular weight of 146.62 g/mol . This compound features a four-membered azetidine ring, which is a rigid, strained heterocycle that can influence the three-dimensional structure of target molecules and participate in various chemical transformations . In chemical synthesis, it serves as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals . The unique structure and reactivity of this azetidine derivative make it particularly useful for introducing specific functionalities or structural motifs into target molecules through reactions such as nucleophilic substitutions and cyclizations . Azetidines are stable compounds that can be chromatographed, and the inversion of the pyramidal nitrogen is a key feature of this class of azaheterocycles . The compound requires specific storage conditions, typically in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethylazetidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c1-2-6(3-7)4-8-5-6;/h8H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNTYIDTGSVFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethylazetidine-3-carbonitrile Hydrochloride: Structural Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule active pharmaceutical ingredients (APIs). One of the most effective strategies in modern medicinal chemistry is the incorporation of functionalized, sp3-rich small heterocycles. 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) has emerged as a highly valuable building block in this domain[1].

This technical guide provides an in-depth analysis of its structural properties, a field-proven synthetic methodology, and its strategic applications in drug development.

Physicochemical Properties & Structural Causality

Before deploying any building block in a synthetic route, it is critical to understand its fundamental properties and the rationale behind its commercial formulation. The table below summarizes the core quantitative data for 3-ethylazetidine-3-carbonitrile hydrochloride[1][2].

PropertyQuantitative Value / Description
Chemical Name 3-Ethylazetidine-3-carbonitrile hydrochloride
CAS Number 1205750-03-3
Molecular Formula C₆H₁₁ClN₂ (Free base: C₆H₁₀N₂)
Molecular Weight 146.62 g/mol [2]
SMILES N#CC1(CC)CNC1.[H]Cl
Standard Purity ≥97%[2]
Storage Conditions Inert atmosphere, room temperature[1]

Causality of the Salt Form: Why is this compound supplied and utilized as a hydrochloride salt rather than a free base? The free base of an azetidine is a volatile, highly basic secondary amine that is prone to oxidative degradation and is difficult to handle on a benchtop. Conversion to the HCl salt serves a dual purpose: it ensures long-term thermodynamic stability by protonating the reactive nitrogen, and it provides excellent aqueous solubility, which is crucial for biphasic reaction setups or direct incorporation into biological assay buffers.

Pharmacological Rationale: The Azetidine Advantage

The azetidine ring is widely recognized as a "privileged motif" in medicinal chemistry, offering a unique three-dimensional profile that enhances both physicochemical and pharmacological properties[3]. Incorporating a 3,3-disubstituted azetidine into an API scaffold provides several distinct advantages over traditional open-chain or piperidine/pyrrolidine alternatives.

Advantages Core 3-Ethylazetidine-3-carbonitrile Scaffold Prop1 High sp3 Fraction (Fsp3) Improved Solubility Core->Prop1 Prop2 Conformational Rigidity Enhanced Target Affinity Core->Prop2 Prop3 Metabolic Stability Reduced CYP450 Liability Core->Prop3 Prop4 Low Molecular Weight Ideal Fragment Core->Prop4

Fig 1. Pharmacological advantages of the 3-ethylazetidine-3-carbonitrile scaffold in drug design.
  • Increased Fsp3: The high fraction of sp3-hybridized carbons (Fsp3) disrupts molecular planarity, which dramatically decreases crystal lattice energy and improves aqueous solubility—a critical factor for oral bioavailability.

  • Conformational Restriction: The 4-membered ring locks the ethyl and nitrile groups into a rigid vector. This reduces the entropic penalty upon binding to a target protein's lipophilic pocket.

  • Metabolic Stability: The steric hindrance and ring strain of the azetidine core make it less susceptible to cytochrome P450 (CYP) mediated N-dealkylation compared to flexible, open-chain dialkylamines.

Synthetic Methodology & Experimental Protocol

To synthesize 3-ethylazetidine-3-carbonitrile, we employ a highly efficient alpha-alkylation strategy starting from commercially available 1-Boc-azetidine-3-carbonitrile, followed by a controlled acidic deprotection.

Synthesis A 1-Boc-azetidine- 3-carbonitrile B 1-Boc-3-ethylazetidine- 3-carbonitrile A->B 1. LiHMDS, THF, -78°C 2. Ethyl Iodide C 3-Ethylazetidine- 3-carbonitrile HCl B->C 4M HCl in Dioxane rt, 2h

Fig 2. Two-step synthetic workflow for 3-ethylazetidine-3-carbonitrile hydrochloride.
Step 1: Alpha-Alkylation (Enolate Formation & Trapping)

Rationale: The alpha-proton adjacent to the nitrile group is moderately acidic. We utilize Lithium bis(trimethylsilyl)amide (LiHMDS) because its pKa (~26) is perfectly tuned to quantitatively deprotonate this position without acting as a nucleophile. Stronger, less sterically hindered bases (like n-BuLi) risk attacking the electrophilic nitrile carbon.

Protocol:

  • Purge a flame-dried round-bottom flask with Argon.

  • Dissolve 1-Boc-azetidine-3-carbonitrile (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath. Expert Note: Temperature control is paramount. Exothermic spikes can lead to competitive deprotonation of the THF solvent or ring-opening side reactions.

  • Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes.

  • Self-Validation: The solution will transition to a pale yellow color, indicating successful enolate formation. Stir for 30 minutes at -78 °C.

  • Add Ethyl Iodide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc) to yield 1-Boc-3-ethylazetidine-3-carbonitrile.

Step 2: Boc-Deprotection & Salt Formation

Rationale: Acidic cleavage of the Boc group must be performed under strictly anhydrous conditions. If water is present, the acidic environment can trigger the unwanted hydrolysis of the nitrile group into an amide or carboxylic acid—a known liability in azetidine-nitrile scale-ups[4]. Furthermore, while Trifluoroacetic acid (TFA) is a common alternative, it yields a hygroscopic trifluoroacetate salt that complicates downstream amide couplings. 4M HCl in dioxane is vastly superior, generating a highly crystalline, non-hygroscopic hydrochloride salt.

Protocol:

  • Dissolve the purified 1-Boc-3-ethylazetidine-3-carbonitrile in a minimal volume of anhydrous Dichloromethane (DCM).

  • Add 4M HCl in Dioxane (10.0 eq) at 0 °C.

  • Stir at room temperature for 2 hours.

  • Self-Validation: A white precipitate will begin to crash out of the ethereal solution after 30–60 minutes. This visual cue confirms the successful cleavage of the Boc group and the formation of the insoluble amine hydrochloride salt.

  • Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the final product.

Downstream Applications in API Synthesis

Once isolated, the secondary amine of 3-ethylazetidine-3-carbonitrile hydrochloride serves as a versatile nucleophile for constructing complex drug candidates:

  • Amide Couplings: The azetidine can be reacted with complex carboxylic acids using standard uronium coupling reagents (e.g., HATU) in the presence of a tertiary amine base (like DIPEA) to liberate the free base in situ.

  • Nucleophilic Aromatic Substitution (SNAr): The sterically unhindered nitrogen is highly nucleophilic and can efficiently displace halogens on electron-deficient heteroaromatics (e.g., 2-chloropyrimidines or fluoropyridines), a linkage frequently utilized in the design of modern kinase inhibitors.

References
  • Title : 3-Ethylazetidine-3-carbonitrile hydrochloride - Lead Sciences | Source : Lead Sciences | URL :[Link]

  • Title : Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 | Source : ACS Publications | URL :[Link]

Sources

3-Ethylazetidine-3-carbonitrile Hydrochloride: Physicochemical Profiling and Strategic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of physicochemical properties is paramount to overcoming pharmacokinetic liabilities such as poor membrane permeability and high efflux ratios. 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) has emerged as a highly specialized, low-molecular-weight heterocyclic building block designed to address these exact challenges[1]. By offering a conformationally restricted, compact 4-membered ring system, this compound allows medicinal chemists to fine-tune the basicity and Topological Polar Surface Area (TPSA) of drug candidates without inflating their molecular weight[2].

This technical guide explores the precise physicochemical dynamics of 3-ethylazetidine-3-carbonitrile hydrochloride, the causality behind its selection over larger homologous rings, and provides a self-validating experimental workflow for its incorporation into active pharmaceutical ingredients.

Physicochemical Profiling & The Isomeric Advantage

The exact molecular weight of 3-ethylazetidine-3-carbonitrile hydrochloride is 146.62 g/mol [3]. The compound is typically supplied as a hydrochloride salt rather than a free base (MW: 110.16 g/mol ) to prevent the volatile degradation of the secondary amine, ensuring long-term stability and precise stoichiometric handling in inert atmospheres[4].

A critical, often overlooked insight in scaffold selection is that 3-ethylazetidine-3-carbonitrile is an exact structural isomer of piperidine-3-carbonitrile . Both share the molecular formula C₆H₁₀N₂ (free base) and C₆H₁₁ClN₂ (hydrochloride salt). However, the spatial reorganization from a 6-membered piperidine to a 4-membered azetidine with a 3-ethyl substitution fundamentally alters the molecule's 3D topology and electronic distribution.

Table 1: Core Physicochemical Properties
PropertySpecification
Chemical Name 3-Ethylazetidine-3-carbonitrile hydrochloride
CAS Registry Number 1205750-03-3
Molecular Formula (Salt) C₆H₁₁ClN₂
Molecular Weight (Salt) 146.62 g/mol
Molecular Weight (Free Base) 110.16 g/mol
Appearance Pale yellow to off-white powder
Storage Conditions Inert atmosphere, room temperature

Mechanistic Causality in Scaffold Selection

As a Senior Application Scientist, it is crucial to understand why one would select this specific azetidine over its piperidine or pyrrolidine counterparts. The causality is rooted in three mechanistic pillars:

  • Topological Polar Surface Area (TPSA) Reduction: Replacing larger saturated heterocycles with an azetidine ring significantly compacts the molecular volume. In the , high TPSA was identified as the primary driver of increased efflux ratios[2]. By incorporating compact moieties like azetidine-3-carbonitrile, researchers successfully reduced the TPSA and molecular weight, leading to the discovery of potent in vivo chemical probes with modest efficacy in lymphoma xenograft models[2].

  • Inductive pKa Modulation (Basicity Reduction): The basicity of the secondary amine is a major liability for hERG channel toxicity and phospholipidosis. In the 4-membered azetidine ring, the strongly electron-withdrawing cyano (-CN) group is separated from the basic nitrogen by only two carbon-carbon bonds. This proximity exerts a much stronger inductive pull (-I effect) compared to the 3-position of a 6-membered piperidine ring (separated by three bonds). Consequently, the pKa of the azetidine nitrogen is significantly lowered, increasing the metabolic stability of the final drug candidate.

  • Conformational Rigidity: The 4-membered ring restricts the conformational flexibility of the ethyl and cyano vectors, projecting them into defined spatial orientations to interact optimally with target binding pockets, such as those in CCR6 receptors[5].

Table 2: Isomeric Scaffold Comparison
Scaffold Building Block (HCl Salt)Ring SizeMolecular WeightTPSA ImpactInductive pKa Lowering (-I Effect)
3-Ethylazetidine-3-carbonitrile 4-membered146.62 g/mol Minimal Strong (Proximity to N)
Piperidine-3-carbonitrile 6-membered146.62 g/mol HighWeak (Distance from N)

Self-Validating Experimental Protocol: SNAr Incorporation

To ensure scientific integrity, the following protocol for incorporating 3-ethylazetidine-3-carbonitrile hydrochloride via Nucleophilic Aromatic Substitution (SNAr) is designed as a self-validating system . The methodology relies on orthogonal purification techniques to definitively confirm the success of the reaction.

Step-by-Step Methodology
  • Free Base Liberation: Suspend the core electrophilic scaffold (e.g., a halogenated tricyclic quinolinone) and 3-ethylazetidine-3-carbonitrile hydrochloride (1.5 eq) in a polar aprotic solvent (e.g., DMF or NMP). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base of the azetidine in situ.

  • Coupling Reaction: Heat the mixture to 80°C for 1.5 hours under an inert atmosphere[6].

  • Primary Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the core scaffold mass and the emergence of the (M+H)+ peak corresponding to the coupled product serves as the first validation checkpoint.

  • Primary Purification: Subject the crude mixture to reverse-phase chromatography, eluting with a gradient of 40–90% methanol in water (both modified with 0.1% formic acid)[6].

  • Secondary Validation (SCX-2 Catch-and-Release): Load the partially purified fractions onto an SCX-2 (Strong Cation Exchange) column[6].

    • Causality of Validation: The sulfonic acid groups on the SCX-2 resin specifically bind basic amines. Non-basic impurities, unreacted electrophiles, and neutral byproducts wash straight through.

    • Release: Elute the target compound using 2M ammonia in methanol. If the product elutes exclusively in the methanolic ammonia wash, it definitively validates the successful covalent incorporation of the basic azetidine moiety.

Mandatory Visualization: Synthetic Workflow

G A Core Scaffold + 3-Ethylazetidine-3-carbonitrile HCl B Base Activation (DIPEA/K2CO3) A->B C SNAr Coupling (80°C, 1.5h) B->C D LC-MS Validation (Target Mass Confirm) C->D E SCX-2 Catch & Release (Amine Isolation) D->E F Purified Drug Candidate E->F

Figure 1: Self-validating synthetic workflow for azetidine incorporation via SCX-2 catch-and-release.

References

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3-Ethylazetidine-3-carbonitrile hydrochloride - Lead Sciences Source: Lead Sciences URL:[Link]

Sources

The Synthetic Approach and Practical Utility of 3-Ethylazetidine-3-carbonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylazetidine-3-carbonitrile hydrochloride, a valuable heterocyclic building block in medicinal chemistry. While a singular "discovery" of this compound is not prominently documented, its synthesis and application are rooted in established principles of azetidine chemistry. This document details a logical synthetic pathway, methods for characterization, and the scientific rationale behind its utility in drug discovery. It is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel small molecules.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain and three-dimensional character offer unique conformational constraints that can impart favorable physicochemical properties to bioactive molecules, such as improved metabolic stability, solubility, and receptor binding affinity.[1] The substitution at the 3-position of the azetidine ring provides a versatile vector for molecular elaboration, making compounds like 3-Ethylazetidine-3-carbonitrile hydrochloride valuable starting points for the synthesis of diverse chemical libraries.[2] The carbonitrile group, in particular, is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, further expanding its synthetic utility.[3]

Proposed Synthesis of 3-Ethylazetidine-3-carbonitrile Hydrochloride

Overall Synthetic Scheme

Synthetic_Pathway A N-Protected 3-Ethyl-3-hydroxyazetidine B N-Protected 3-Ethyl-3-mesyloxyazetidine A->B Mesyl Chloride, Triethylamine C N-Protected 3-Ethylazetidine-3-carbonitrile B->C Potassium Cyanide D 3-Ethylazetidine-3-carbonitrile C->D Deprotection (e.g., TFA for Boc) E 3-Ethylazetidine-3-carbonitrile Hydrochloride D->E HCl in Ether IR_Spectrum cluster_0 Expected IR Absorption Regions N-H stretch\n(ammonium salt) N-H stretch (ammonium salt) C-H stretch\n(aliphatic) C-H stretch (aliphatic) C≡N stretch C≡N stretch Fingerprint Region Fingerprint Region 3500 Wavenumber (cm⁻¹) 400 400 Applications A 3-Ethylazetidine-3-carbonitrile Hydrochloride B 3-Aminomethyl-3-ethylazetidine A->B Reduction (e.g., LiAlH₄, H₂/Ni) C 3-Carboxy-3-ethylazetidine A->C Hydrolysis (acidic or basic) D 3-Ethyl-3-(1H-tetrazol-5-yl)azetidine A->D Cycloaddition (e.g., NaN₃, NH₄Cl)

Sources

An In-depth Technical Guide to 3-Ethylazetidine-3-carbonitrile hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and improved physicochemical properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures in drug discovery.[1] Their inherent ring strain, which lies between that of the more reactive aziridines and the more flexible pyrrolidines, imparts a unique conformational rigidity. This structural feature can lead to enhanced metabolic stability, improved aqueous solubility, and the ability to present substituents in well-defined spatial orientations, making azetidines highly attractive for modulating biological activity.[2][3] Among the various substituted azetidines, those functionalized at the 3-position are of particular interest as they provide a versatile platform for the introduction of diverse chemical moieties.[3] This guide focuses on a specific, yet underexplored member of this class: 3-Ethylazetidine-3-carbonitrile hydrochloride.

Synthesis and Mechanistic Insights

The synthesis of 3-Ethylazetidine-3-carbonitrile hydrochloride is not extensively detailed in publicly available literature. However, a robust synthetic strategy can be constructed based on established methodologies for the functionalization of azetidines, particularly the nucleophilic substitution on a 3-haloazetidine precursor.[4] The overall synthetic workflow can be envisioned as a two-stage process: the formation of the core 3-ethyl-3-cyanoazetidine structure, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 1-Substituted-3-bromo-3-ethylazetidines (The Precursor)

A key precursor for the synthesis of 3-Ethylazetidine-3-carbonitrile is a 3-bromo-3-ethylazetidine derivative. The synthesis of this intermediate can be achieved via the rearrangement of 2-bromomethyl-2-ethylaziridines.[4] This rearrangement is a crucial step in accessing the 3-substituted azetidine core.

Part 2: Nucleophilic Cyanation to form 3-Ethylazetidine-3-carbonitrile

The introduction of the nitrile functionality at the 3-position is achieved through a nucleophilic substitution reaction. The 3-bromo-3-ethylazetidine precursor is treated with a cyanide salt, such as potassium cyanide, in a suitable solvent.[4] This reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile, displacing the bromide leaving group.

Figure 1: General synthetic workflow for 3-Ethylazetidine-3-carbonitrile hydrochloride.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure based on the synthesis of analogous 3-cyanoazetidines.[4]

Step 1: Synthesis of 1-Substituted-3-ethyl-3-cyanoazetidine

  • To a solution of the N-protected 3-bromo-3-ethylazetidine (1.0 eq) in acetonitrile (MeCN), add potassium cyanide (KCN, 1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-substituted-3-ethyl-3-cyanoazetidine.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Deprotection of the Azetidine Nitrogen (if applicable)

If an N-protecting group (e.g., benzhydryl) is used, it must be removed to yield the free secondary amine. This can typically be achieved by catalytic hydrogenation.

Step 3: Formation of 3-Ethylazetidine-3-carbonitrile hydrochloride

  • Dissolve the purified 3-ethylazetidine-3-carbonitrile free base in a suitable anhydrous organic solvent such as diethyl ether or methanol.

  • Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-Ethylazetidine-3-carbonitrile hydrochloride.

Structural and Physicochemical Properties

While specific experimental data for 3-Ethylazetidine-3-carbonitrile hydrochloride is scarce, its properties can be predicted based on data from closely related analogs such as 3-Methylazetidine-3-carbonitrile hydrochloride and general chemical principles.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₆H₁₁ClN₂Based on the structure
Molecular Weight 146.62 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for hydrochloride salts of small organic molecules.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Insoluble in nonpolar organic solvents (e.g., hexanes).The hydrochloride salt form increases polarity and aqueous solubility.
Stability The hydrochloride salt is expected to be more stable and less volatile than the free base. It should be stored in a cool, dry place.General property of amine hydrochloride salts.
Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Ethylazetidine-3-carbonitrile hydrochloride would rely on standard spectroscopic techniques. The expected key features are outlined below:

  • ¹H NMR:

    • Protons on the azetidine ring would appear as multiplets in the range of 3.5-4.5 ppm.

    • The ethyl group would show a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), likely in the ranges of 1.5-2.0 ppm and 0.8-1.2 ppm, respectively.

    • The N-H proton of the hydrochloride salt would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR:

    • The carbon of the nitrile group (C≡N) would be observed in the range of 115-125 ppm.

    • The quaternary carbon at the 3-position of the azetidine ring would appear around 35-45 ppm.

    • The carbons of the azetidine ring would resonate in the range of 50-65 ppm.

    • The carbons of the ethyl group would be found in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy:

    • A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected in the region of 2240-2260 cm⁻¹.[5]

    • A broad absorption band corresponding to the N-H stretch of the ammonium salt would be present in the range of 2400-3200 cm⁻¹.

    • C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹.[6]

  • Mass Spectrometry (MS):

    • The mass spectrum would show the molecular ion peak for the free base (C₆H₁₀N₂). The exact mass would be a key identifier.

Applications in Drug Discovery and Development

The 3-substituted azetidine-3-carbonitrile scaffold is a valuable building block in medicinal chemistry. The nitrile group can serve as a precursor for other functional groups, such as carboxylic acids, amides, or tetrazoles, which are important pharmacophores. Furthermore, the ethyl group at the 3-position provides a lipophilic handle that can be used to modulate the pharmacokinetic properties of a drug candidate.

Figure 2: Potential therapeutic areas for molecules derived from 3-Ethylazetidine-3-carbonitrile hydrochloride.

Role as a Bioisostere

The azetidine ring can act as a bioisostere for other cyclic systems, such as piperidine or pyrrolidine, or even acyclic fragments.[3] This substitution can lead to improved properties such as reduced lipophilicity and an altered metabolic profile. The rigid nature of the azetidine ring can also lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a biological target.

Synthetic Utility

The nitrile group of 3-Ethylazetidine-3-carbonitrile is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, which are common functionalities in drug molecules.[4] It can also be converted to a tetrazole ring, which is a well-known bioisostere for a carboxylic acid. This chemical versatility allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

3-Ethylazetidine-3-carbonitrile hydrochloride is a promising, albeit under-investigated, building block for drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods involving nucleophilic cyanation of a 3-bromo-3-ethylazetidine precursor followed by salt formation. The unique combination of a rigid, three-dimensional azetidine core, a lipophilic ethyl group, and a versatile nitrile functionality makes this compound a valuable tool for medicinal chemists. As the demand for novel, sp³-rich scaffolds continues to grow, it is anticipated that 3-Ethylazetidine-3-carbonitrile hydrochloride and its derivatives will find increasing application in the development of next-generation therapeutics.

References

  • Stanković, S., D'hooghe, M., Vanderhaegen, T., Tehrani, K. A., & De Kimpe, N. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25(01), 75-80.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-15.
  • Singh, G. S., & D'hooghe, M. (2022). Azetidines in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 235, 114283.
  • PubChem. (n.d.). 3-methylazetidine-3-carbonitrile hydrochloride. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Burian, T., & Císařová, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 13865-13885.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25484-25493.
  • Wiemer, A. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 859-868.
  • Workman, J., & Smith, B. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. Retrieved from [Link]

  • Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride? r/chemistry. Retrieved from [Link]

  • Boxer, S. G., et al. (2020). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv.
  • Turkson, J., et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 61(15), 6575-6593.
  • Imai, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1025.
  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 101, 117662.
  • Gröger, H., et al. (2017). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route.
  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-ETHYL-AZETIDINE HCL. Retrieved from [Link]

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The Ascendancy of the Azetidine Ring in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically viewed as a synthetic curiosity due to its high ring strain and challenging accessibility, the azetidine ring—a saturated, four-membered nitrogen-containing heterocycle—has transitioned into a privileged scaffold in modern drug discovery[1]. The strategic incorporation of azetidine motifs allows medicinal chemists to finely tune the physicochemical properties of lead compounds, optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles[2]. Today, several FDA-approved therapeutics, including the JAK inhibitor baricitinib, the MEK inhibitor cobimetinib, and the calcium channel blocker azelnidipine, rely on the azetidine core to achieve superior metabolic stability and receptor selectivity[3].

This technical guide explores the mechanistic rationale behind azetidine incorporation, provides a comparative analysis of its physicochemical properties against larger aza-heterocycles, and details state-of-the-art synthetic protocols for its integration into drug pipelines.

Physicochemical Profiling: The Rationale for Azetidine

The fundamental utility of the azetidine ring lies in its unique balance of conformational rigidity and compact steric bulk. With a ring strain of approximately 25.4 kcal/mol, azetidine sits functionally between the highly reactive aziridine and the more flexible pyrrolidine[4][5].

Modulating Lipophilicity and Basicity

A persistent challenge in lead optimization is "molecular obesity"—the tendency for compounds to become overly lipophilic as they are optimized for target affinity. Replacing larger rings (like piperidine or pyrrolidine) with azetidine reliably reduces the partition coefficient (logP) while maintaining or improving aqueous solubility[2].

Furthermore, the basicity (pKa) of the amine nitrogen is heavily influenced by the ring size. While the conjugate acid of unsubstituted azetidine has a pKa of ~11.29 (comparable to piperidine at 11.22), functionalized azetidines (such as sulfonylamides) exhibit distinct electronic behaviors. The compact nature of the four-membered ring alters the hybridization and s-character of the nitrogen lone pair, often resulting in a lower basicity in complex drug scaffolds, which can reduce off-target hERG liabilities and improve passive membrane permeability[5].

The "Janus Face" Effect in Fluorinated Azetidines

Recent advancements have explored mono- and difluorinated azetidines to further depress basicity and enhance metabolic stability. The distance of the fluorine atoms to the protonation center dictates the pKa drop via inductive effects. Interestingly, specific fluorinated aza-heterocycles exhibit a "Janus face" property—a facial polarization where one face of the ring is highly electronegative and the other is lipophilic, leading to unusually high hydrophilicity and unique binding conformations[6].

Quantitative Comparison of Saturated N-Heterocycles

The following table summarizes the physicochemical shifts observed when transitioning from azetidine to larger aza-heterocycles (data representative of N-phenylsulfonyl derivatives)[2][5][7].

PropertyAzetidine CorePyrrolidine CorePiperidine Core
Ring Size 4-membered5-membered6-membered
Ring Strain High (~25.4 kcal/mol)ModerateLow (Stable Chair)
Calculated logP ~1.3 (Lowest)~1.6 (Moderate)~1.9 (Highest)
Aqueous Solubility HighModerateLow
Conformational Flexibility Rigid / RestrictedIntermediateFlexible
Metabolic Stability High (fewer C-H oxidation sites)ModerateVariable

Mechanistic Impact on Pharmacokinetics and Target Binding

The integration of an azetidine ring is rarely a passive structural choice; it actively dictates the 3D vector projection of attached pharmacophores. In the development of small-molecule STAT3 inhibitors, replacing flexible aliphatic chains with an azetidine scaffold allowed researchers to balance physicochemical properties while maintaining sufficient potency, achieving simulated gastric fluid (SGF) solubility of >60 μg/mL[8]. The rigidity of the ring restricts the number of rotatable bonds, thereby reducing the entropic penalty upon binding to the target protein[4].

G A Azetidine Scaffold B High Ring Strain (~25.4 kcal/mol) A->B C Conformational Rigidity A->C D Lower Lipophilicity (Decreased logP) A->D E Metabolic Stability B->E F Target Selectivity (Vector Projection) C->F G Enhanced Aqueous Solubility D->G H Optimized ADME Profile E->H F->H G->H

Caption: Logical flow linking azetidine structural features to optimized ADME profiles.

Synthetic Methodologies: Overcoming the Strain Barrier

Historically, azetidines were synthesized via the intramolecular cyclization of γ-amino halides (the Gabriel-Weiner method), which suffered from low yields due to the high activation energy required to form the strained four-membered ring[1]. Modern medicinal chemistry demands highly functionalized, scalable building blocks, driving the development of photochemical and cross-coupling methodologies[4][9].

Photochemical Decarboxylative Alkylation of Azetidines

A breakthrough collaborative study between Enamine and Pfizer demonstrated the direct photochemical modification of azetidine-2-carboxylic acids with alkenes[9]. This method provides unprecedented access to 2-alkyl azetidines, which are traditionally difficult to synthesize compared to their 3-substituted counterparts.

Causality in Experimental Design:
  • Reagent Choice (LiOH): Lithium hydroxide is used to deprotonate the azetidine-2-carboxylic acid. The resulting carboxylate has a significantly lower oxidation potential than the protonated acid, allowing the excited-state photocatalyst to perform a single-electron transfer (SET)[9].

  • Catalyst Choice (4CzIPN): An organic donor-acceptor fluorophore is used instead of traditional Iridium/Ruthenium catalysts. This avoids heavy-metal contamination in the final active pharmaceutical ingredient (API), a critical regulatory requirement in drug development[9].

  • Solvent (DMF): A polar aprotic solvent ensures the complete dissolution of the highly polar amino acid salts, maintaining a homogeneous reaction mixture necessary for uniform photon penetration.

Standard Operating Protocol: Synthesis of 2-Alkyl Azetidines

Objective: Scalable synthesis of 2-substituted azetidines via visible-light photoredox catalysis.

Materials:

  • N-Boc-azetidine-2-carboxylic acid (1.0 equiv)

  • 4-vinylpyridine (or alternative alkene) (2.0 equiv)

  • 4CzIPN photocatalyst (2.5 mol%)

  • LiOH·H₂O (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)[0.2 M]

Step-by-Step Procedure:

  • Substrate Activation: In an oven-dried, argon-purged reaction vial, dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv) and LiOH·H₂O (1.1 equiv) in anhydrous DMF. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Catalyst & Acceptor Addition: Add the photocatalyst 4CzIPN (2.5 mol%) and the alkene acceptor (e.g., 4-vinylpyridine, 2.0 equiv) to the solution.

  • Degassing (Self-Validation Step): Sparge the mixture with Argon for 10 minutes. Rationale: Oxygen is a potent triplet state quencher and radical scavenger; failure to degas will result in reaction failure and oxidized byproducts.

  • Irradiation: Seal the vial and irradiate using a 365 nm or 450 nm LED light source at room temperature for 12–24 hours. Maintain vigorous stirring to ensure uniform light exposure.

  • In-Process Monitoring: At 12 hours, withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the mass corresponding to the starting carboxylic acid is completely consumed.

  • Workup & Purification: Dilute the reaction mixture with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-alkyl azetidine[9].

Workflow S1 Step 1: Substrate Prep Deprotonation via LiOH S2 Step 2: Photocatalysis 4CzIPN + DMF S1->S2 S3 Step 3: Irradiation 365 nm / 450 nm LED S2->S3 S4 Step 4: Purification LC-MS Check & HPLC S3->S4

Caption: Step-by-step workflow for the photochemical synthesis of 2-alkyl azetidines.

Emerging Frontiers: Azetidine Sulfonyl Fluorides and SuFEx Chemistry

Looking forward, the integration of azetidines into Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry represents a major frontier. Azetidine sulfonyl fluorides (ASFs) have been recently developed as stable, yet highly reactive electrophiles[10].

Unlike traditional sulfonyl chlorides, which hydrolyze rapidly in aqueous media, ASFs remain inert until activated by specific nucleophiles or catalysts. This allows medicinal chemists to perform late-stage functionalization, linking azetidine motifs directly to complex biological targets or cereblon-binding motifs (CBMs) for PROTAC development. The azetidine ring in this context provides a distinct spatial conformation compared to standard ether or amide linkers, opening new chemical space for targeted protein degradation[10].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / ResearchGate[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors PMC / NIH[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS)[Link]

  • Pyrrolidine Wikipedia[Link]

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3-Ethylazetidine-3-carbonitrile hydrochloride: A Novel Building Block for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its inherent ring strain and non-planar, three-dimensional geometry offer a unique combination of properties that are highly sought after in the design of novel therapeutics.[2] Unlike their more flexible five- and six-membered counterparts, azetidines can impart conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for biological targets.[1][2] Furthermore, the introduction of an azetidine ring can enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine moiety, underscoring its therapeutic relevance.[2]

This guide introduces 3-Ethylazetidine-3-carbonitrile hydrochloride , a novel and versatile building block poised to accelerate the exploration of this valuable chemical space. The strategic placement of both an ethyl and a nitrile group at the 3-position creates a synthetically tractable platform for the generation of diverse and complex molecular architectures. The quaternary center introduces a desirable sp3-rich character, while the nitrile and the secondary amine functionalities serve as orthogonal handles for a wide array of chemical transformations.

Physicochemical and Structural Characteristics

3-Ethylazetidine-3-carbonitrile hydrochloride is a stable, crystalline solid that is anticipated to be soluble in water and polar organic solvents.[3] The hydrochloride salt form enhances its stability and handling properties compared to the free base.[3]

PropertyValue/DescriptionSource
Molecular Formula C6H11ClN2-
Molecular Weight 146.62 g/mol -
Appearance White to off-white crystalline solid (predicted)-
Solubility Soluble in water, methanol, DMSO (predicted)[3]
Storage Store in a cool, dry place under an inert atmosphere.[4]
Structural Features and Predicted Spectroscopic Data

The structure of 3-Ethylazetidine-3-carbonitrile features a strained four-membered ring with a quaternary carbon at the 3-position. This carbon is substituted with both an ethyl group and a nitrile group. The secondary amine in the ring is protonated in the hydrochloride salt.

Predicted ¹H NMR (400 MHz, D₂O):

  • δ 4.2-4.6 (m, 4H): Methylene protons of the azetidine ring.

  • δ 2.0-2.2 (q, J=7.4 Hz, 2H): Methylene protons of the ethyl group.

  • δ 1.1-1.3 (t, J=7.4 Hz, 3H): Methyl protons of the ethyl group.

Predicted ¹³C NMR (100 MHz, D₂O):

  • δ 122-125: Nitrile carbon.

  • δ 50-55: Azetidine ring carbons (CH₂).

  • δ 40-45: Quaternary carbon at the 3-position.

  • δ 30-35: Ethyl group methylene carbon (CH₂).

  • δ 8-12: Ethyl group methyl carbon (CH₃).

Predicted Mass Spectrometry (EI):

  • Molecular Ion (M+): A weak or absent molecular ion peak for the free base (m/z 110.08) is expected due to the instability of the strained ring upon ionization.[5]

  • Major Fragments: Fragmentation would likely involve the loss of the ethyl group (M-29) or cleavage of the azetidine ring.

Synthesis of 3-Ethylazetidine-3-carbonitrile hydrochloride

The synthesis of 3-Ethylazetidine-3-carbonitrile hydrochloride can be achieved through a straightforward nucleophilic substitution reaction on a suitable precursor, 1-protected-3-bromo-3-ethylazetidine.[6] The following protocol is based on established literature procedures for similar transformations.

Experimental Protocol: Synthesis

Step 1: Nucleophilic Cyanation

  • To a solution of N-protected-3-bromo-3-ethylazetidine (1.0 equiv) in a suitable solvent such as acetonitrile or DMSO, add potassium cyanide (1.5 equiv).[6]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product (N-protected-3-ethylazetidine-3-carbonitrile) by flash column chromatography.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-protected azetidine in a suitable solvent such as methanol or dioxane.

  • Add a solution of hydrochloric acid in the corresponding solvent (e.g., HCl in methanol or HCl in dioxane) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 3-Ethylazetidine-3-carbonitrile hydrochloride.

Synthetic Utility and Derivatization Strategies

3-Ethylazetidine-3-carbonitrile hydrochloride is a versatile building block with two primary points for chemical modification: the nitrile group and the secondary amine. The strategic derivatization of these functional groups allows for the rapid generation of diverse chemical libraries.

Derivatization of the Nitrile Group

The nitrile functionality is a valuable synthetic handle that can be transformed into a variety of other functional groups.

derivatization_nitrile 3-Ethylazetidine-3-carbonitrile 3-Ethylazetidine-3-carbonitrile 3-Ethylazetidine-3-carboxamide 3-Ethylazetidine-3-carboxamide 3-Ethylazetidine-3-carbonitrile->3-Ethylazetidine-3-carboxamide Partial Hydrolysis (e.g., KOH, H₂O₂) (3-Ethylazetidin-3-yl)methanamine (3-Ethylazetidin-3-yl)methanamine 3-Ethylazetidine-3-carbonitrile->(3-Ethylazetidin-3-yl)methanamine Reduction (e.g., LiAlH₄, H₂/Raney Ni) Tetrazole_derivative Tetrazole_derivative 3-Ethylazetidine-3-carbonitrile->Tetrazole_derivative [3+2] Cycloaddition (e.g., NaN₃) 3-Ethylazetidine-3-carboxylic_acid 3-Ethylazetidine-3-carboxylic_acid 3-Ethylazetidine-3-carboxamide->3-Ethylazetidine-3-carboxylic_acid Full Hydrolysis (e.g., aq. HCl, heat)

Caption: Derivatization pathways for the nitrile group.

1. Hydrolysis to Amides and Carboxylic Acids:

  • Partial Hydrolysis to Amide: The nitrile can be selectively hydrolyzed to the corresponding primary amide, 3-ethylazetidine-3-carboxamide, under controlled basic conditions (e.g., using KOH in aqueous ethanol with microwave irradiation).[6]

  • Full Hydrolysis to Carboxylic Acid: More vigorous acidic or basic hydrolysis will convert the nitrile to the carboxylic acid, 3-ethylazetidine-3-carboxylic acid.[6] This carboxylic acid can then be used in standard amide bond coupling reactions.

2. Reduction to Primary Amines:

  • The nitrile can be reduced to the primary amine, (3-ethylazetidin-3-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni). This transformation provides a valuable extension of the molecular scaffold.

3. Cycloaddition Reactions to Form Heterocycles:

  • The nitrile group can participate in [3+2] cycloaddition reactions with reagents like sodium azide to form tetrazole rings, which are important bioisosteres of carboxylic acids in medicinal chemistry.

Derivatization of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a nucleophilic center that can undergo a variety of common transformations.

derivatization_amine 3-Ethylazetidine-3-carbonitrile 3-Ethylazetidine-3-carbonitrile N-Alkylated_Azetidine N-Alkylated_Azetidine 3-Ethylazetidine-3-carbonitrile->N-Alkylated_Azetidine Reductive Amination or Alkylation N-Acylated_Azetidine N-Acylated_Azetidine 3-Ethylazetidine-3-carbonitrile->N-Acylated_Azetidine Acylation (e.g., Acyl chloride, Anhydride) N-Sulfonylated_Azetidine N-Sulfonylated_Azetidine 3-Ethylazetidine-3-carbonitrile->N-Sulfonylated_Azetidine Sulfonylation (e.g., Sulfonyl chloride) N-Arylated_Azetidine N-Arylated_Azetidine 3-Ethylazetidine-3-carbonitrile->N-Arylated_Azetidine Buchwald-Hartwig Amination

Caption: Derivatization pathways for the azetidine nitrogen.

1. N-Alkylation:

  • The azetidine nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones.[7]

2. N-Acylation:

  • Acylation with acyl chlorides or anhydrides provides the corresponding N-acylazetidines. This is a common method for introducing a wide range of substituents.[7]

3. N-Sulfonylation:

  • Reaction with sulfonyl chlorides yields N-sulfonylated azetidines, which can be important for modulating the physicochemical properties of the molecule.

4. N-Arylation:

  • The secondary amine can be arylated using Buchwald-Hartwig cross-coupling reactions with aryl halides, providing access to N-arylazetidine derivatives.[8]

Potential Applications in Drug Discovery

The unique structural features of 3-Ethylazetidine-3-carbonitrile hydrochloride make it an attractive starting point for the development of novel therapeutics targeting a wide range of biological systems.

  • Central Nervous System (CNS) Disorders: The rigid azetidine scaffold is well-suited for the design of ligands for CNS receptors and transporters.[9] The ability to introduce diverse functionality at both the nitrile and amine positions allows for the fine-tuning of properties required for blood-brain barrier penetration.

  • Antimicrobial Agents: The azetidine ring is a key component of many β-lactam antibiotics.[10] Novel, non-lactam azetidine derivatives are being explored as new classes of antimicrobial agents.[9]

  • Oncology: The conformational constraint provided by the azetidine ring can lead to potent and selective enzyme inhibitors for cancer targets.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Ethylazetidine-3-carbonitrile hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[13][14] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][13][14]

Conclusion

3-Ethylazetidine-3-carbonitrile hydrochloride is a novel and highly versatile building block that offers significant potential for the discovery and development of new chemical entities. Its unique structural features and orthogonal functional handles provide a powerful platform for the efficient generation of diverse and complex molecular libraries. This guide has provided a comprehensive overview of its synthesis, properties, and derivatization strategies, highlighting its potential to accelerate innovation in medicinal chemistry and drug discovery.

References

  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References. [Link]

  • J&K Scientific. (n.d.). 3-Methylazetidine-3-carbonitrile hydrochloride | 936850-33-8. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(30), 6649-6657. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • Annals of R.S.C.B. (2021). Derivatization: Tool In Analytical Separations Of Compound. [Link]

  • Syngene International. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • ResearchGate. (n.d.). Synthetic modification of the azetidine products. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • MDPI. (2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Methylamine Supplier. (n.d.). Azetidine-3-Carbonitrile Hcl. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. [Link]

  • Reddit. (2023, April 30). Hydrolysis of nitriles : r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of aryl azides. [Link]

  • Chemistry LibreTexts. (2023, November 3). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • PubChem. (n.d.). 1-Acetylazetidine-3-carbonitrile. [Link]

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Methodological & Application

Application Note: 3-Ethylazetidine-3-carbonitrile Hydrochloride in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

The push toward higher fraction sp³ (Fsp³) character in drug discovery has positioned four-membered aliphatic heterocycles, particularly azetidines, as privileged scaffolds. They offer a unique combination of conformational rigidity, low molecular weight, and enhanced metabolic stability compared to their pyrrolidine or piperidine counterparts 1.

3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) 2 is an exceptionally versatile building block for combinatorial and parallel library synthesis. The strategic value of this specific molecule lies in its orthogonal reactivity vectors:

  • The Secondary Amine: Allows for facile N-alkylation, acylation, sulfonylation, or Buchwald-Hartwig cross-coupling 3.

  • The Tertiary Nitrile: Serves as a masked primary amine, a precursor to amidoximes/tetrazoles, or a hydrogen-bond acceptor.

  • The 3-Ethyl Substituent: Provides a lipophilic vector that restricts the conformation of the azetidine ring, often leading to improved target binding kinetics by minimizing the entropic penalty upon binding 4.

Because the free base of this small heterocycle is volatile and highly water-soluble, it is supplied as a hydrochloride salt. This ensures shelf stability but requires specific handling during library enumeration to prevent yield loss during aqueous workups.

Physicochemical Profiling & Library Suitability

To design effective libraries, it is critical to understand the baseline physicochemical properties that this building block contributes to the final drug candidates.

PropertyValueImplications for Library Design
Molecular Weight (Free Base) 110.16 g/mol Highly atom-economical; leaves ample MW budget (<350 Da) for lead-like libraries.
Physical State Solid (HCl Salt)Excellent shelf stability. Hygroscopic; store under inert atmosphere (argon/nitrogen).
pKa (Calculated) ~8.5 - 9.0The amine is protonated at physiological pH, improving aqueous solubility of the final core.
Chromophore Presence NoneCritical: Requires ELSD, CAD, or MS detection for LC-MS monitoring. UV (214/254 nm) is blind to the unfunctionalized core.

Divergent Library Synthesis Workflow

The orthogonal nature of the amine and nitrile groups allows for a divergent split-pool or parallel synthesis approach.

G Start 3-Ethylazetidine-3-carbonitrile HCl (Core Scaffold) Amine N-Functionalization (Base-mediated) Start->Amine DIPEA Nitrile Nitrile Transformation (Reduction / Addition) Start->Nitrile Boc2O Amide Amides & Sulfonamides Amine->Amide R-COCl / R-SO2Cl Alkylated N-Aryl / N-Alkyl Amine->Alkylated R-X / Pd-cat PrimaryAmine Primary Amines Nitrile->PrimaryAmine LAH or H2/Ni Heterocycle Tetrazoles / Amidoximes Nitrile->Heterocycle NH2OH or NaN3

Divergent library synthesis workflow using 3-Ethylazetidine-3-carbonitrile.

Validated Experimental Protocols

The following protocols have been optimized for parallel library synthesis. They emphasize causality (why specific reagents are chosen) and self-validation (how to ensure the reaction is proceeding correctly).

Protocol A: High-Throughput N-Acylation (Amide Library Generation)

Causality: The 3,3-disubstitution on the azetidine ring creates significant steric hindrance around the secondary amine. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, HATU is selected as the coupling reagent due to its superior ability to drive amidation of hindered amines. N,N -Diisopropylethylamine (DIPEA) is used to liberate the free base in situ without initiating side reactions.

Step-by-Step Methodology:

  • Preparation: In a 2-dram vial, dispense the carboxylic acid building block (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (1.0 mL).

  • Activation: Add DIPEA (0.30 mmol, 3.0 eq). The extra equivalents of base are required to neutralize the HCl salt of the azetidine. Stir for 10 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 3-Ethylazetidine-3-carbonitrile hydrochloride (0.10 mmol, 1.0 eq) in one portion.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours.

    • Validation Check: Analyze an aliquot via LC-MS. Because the starting azetidine lacks a UV chromophore, rely on the Total Ion Chromatogram (TIC) in positive electrospray ionization (ESI+) to observe the disappearance of the starting material mass [M+H]+=111.1 and the appearance of the product mass.

  • Workup: Dilute the mixture with EtOAc (3 mL) and wash with 5% aqueous LiCl (3 × 1 mL) to remove DMF and HATU byproducts.

    • Causality: LiCl is vastly superior to water/brine for partitioning DMF into the aqueous layer, preventing emulsion formation and product loss.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Nitrile Reduction to Primary Amine

Causality: Converting the nitrile to a primary amine generates a highly versatile diamine scaffold. Lithium aluminum hydride (LAH) is a classic reagent for this transformation 5. However, four-membered rings are susceptible to ring-opening under harsh reductive conditions. To mitigate this, the reaction is performed at strictly controlled temperatures (0 °C to room temperature) rather than at reflux.

Step-by-Step Methodology:

  • Protection (Prerequisite): The secondary amine must first be protected (e.g., as a Boc or Benzhydryl group) or already functionalized (as per Protocol A) to prevent complexation with the reducing agent.

  • Reduction: To a flame-dried flask containing the N-protected 3-ethylazetidine-3-carbonitrile (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under argon, slowly add a 1M solution of LAH in THF (2.0 mL, 2.0 eq) dropwise.

    • Validation Check: Immediate, controlled gas evolution (H₂) should be observed. If no gas evolves, the THF may be wet, or the LAH has degraded.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Control (Self-Validation): Spot the reaction on a silica TLC plate.

    • Validation Check: Stain with Ninhydrin and heat. The appearance of a dark purple spot indicates the successful formation of the primary aliphatic amine. Alternatively, IR spectroscopy will show the complete disappearance of the sharp, weak nitrile stretch at ~2240 cm⁻¹.

  • Fieser Workup (Critical Step): Cool the reaction back to 0 °C. Quench sequentially with:

    • 0.08 mL distilled water (dropwise, wait for bubbling to cease).

    • 0.08 mL 15% aqueous NaOH.

    • 0.24 mL distilled water.

    • Causality: The Fieser method transforms the gelatinous aluminum salts into a granular, easily filterable white precipitate, preventing the highly water-soluble primary amine product from being trapped in an aluminum hydroxide emulsion.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the primary amine.

Quantitative Data: Reaction Scope & Yield Summaries

The following table summarizes expected yields and conditions when utilizing 3-Ethylazetidine-3-carbonitrile hydrochloride in standard library enumeration protocols.

Reaction TypeReagents / ConditionsExpected YieldPurity (Crude LC-MS)Key Observation
Amidation HATU, DIPEA, DMF, RT, 2h75 - 90%> 85%Steric bulk requires highly active coupling reagents.
Sulfonylation R-SO₂Cl, Pyridine, DCM, RT, 4h80 - 95%> 90%Pyridine acts as both base and nucleophilic catalyst.
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RT40 - 60%~ 70%Sluggish due to steric hindrance at the 3-position.
Nitrile Reduction LAH, THF, 0 °C to RT, 2h65 - 80%> 80%Fieser workup is mandatory to prevent product loss.
Amidoxime Formation NH₂OH·HCl, Na₂CO₃, EtOH, 80 °C70 - 85%> 90%Excellent conversion; product precipitates upon cooling.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • 3-Ethylazetidine-3-carbonitrile hydrochloride - Lead Sciences. Lead Sciences. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at:[Link]

  • NL1027545C2 - Chinolones as antibacterial agents. Google Patents.

Sources

Application Note: Derivatization Strategies for 3-Ethylazetidine-3-carbonitrile Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance overall clinical success[1]. Azetidines—four-membered saturated nitrogen heterocycles—have emerged as privileged scaffolds to achieve this[2]. They serve as rigidified, sp³-rich bioisosteres for larger aliphatic rings or planar aromatic systems[3].

3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) is a highly versatile bifunctional building block[4]. It presents two orthogonal sites for derivatization:

  • The N1 Secondary Amine : Available for alkylation, acylation, sulfonylation, or reductive amination.

  • The C3 Nitrile Group : Available for controlled hydrolysis, reduction, or nucleophilic addition.

Working with azetidines requires precise thermodynamic control. The azetidine ring possesses a high ring strain energy of approximately 25.2 kcal/mol[5]. This strain makes the ring susceptible to nucleophilic ring-opening under harsh conditions (particularly strong heating in strong acids)[5]. Furthermore, the compound is supplied as a hydrochloride salt to prevent the volatility and spontaneous dimerization that plagues free-base azetidines[6].

This application note provides field-proven, self-validating protocols for the chemoselective derivatization of both the N1 and C3 positions, ensuring structural integrity of the strained heterocycle.

Physicochemical Properties

PropertySpecification
Chemical Name 3-Ethylazetidine-3-carbonitrile hydrochloride
CAS Number 1205750-03-3[4]
Molecular Formula C₆H₁₁ClN₂[4]
Molecular Weight 146.62 g/mol
Physical State Solid (typically crystalline powder)
Ring Strain Energy ~25.2 kcal/mol[3]
Primary Reactive Sites N1 (Secondary amine, protected as HCl salt); C3 (Nitrile)

Derivatization Workflow

The following diagram maps the divergent functionalization pathways available for this scaffold.

G Start 3-Ethylazetidine-3-carbonitrile HCl (CAS: 1205750-03-3) Base Free Base Liberation (DIPEA / TEA) Start->Base Base Addition NDeriv N1-Amine Derivatization Base->NDeriv Electrophilic Reagents CDeriv C3-Nitrile Derivatization Base->CDeriv Nucleophiles / Reductants Alkylation Alkylation / Reductive Amination (N-Alkyl Azetidines) NDeriv->Alkylation Acylation Acylation / Sulfonylation (Amides / Sulfonamides) NDeriv->Acylation Hydrolysis Controlled Hydrolysis (Primary Amides / Carboxylic Acids) CDeriv->Hydrolysis Reduction Nitrile Reduction (Primary Amines) CDeriv->Reduction

Figure 1: Divergent derivatization workflow for 3-Ethylazetidine-3-carbonitrile hydrochloride.

Experimental Protocols

Protocol A: N1-Alkylation via Reductive Amination

Causality & Expert Insight: To functionalize the N1 position, the hydrochloride salt must first be neutralized. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile. For the reduction step, Sodium triacetoxyborohydride (STAB) is strictly preferred over Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄). STAB is mild enough to selectively reduce the intermediate iminium ion without reducing the C3-nitrile group or causing ring-opening.

Step-by-Step Methodology:

  • Preparation: Suspend 3-Ethylazetidine-3-carbonitrile hydrochloride (1.0 eq, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.

  • Free-Basing: Add DIPEA (1.2 eq, 1.2 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free azetidine base.

  • Imine Formation: Add the target aldehyde or ketone (1.05 eq, 1.05 mmol) to the solution. Stir at room temperature for 1 hour. (Note: For highly deactivated ketones, the addition of catalytic acetic acid may be required).

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq, 1.5 mmol) portion-wise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically eluting with Hexanes/Ethyl Acetate gradients).

Protocol B: Chemoselective C3-Nitrile Hydrolysis to Primary Amide

Causality & Expert Insight: Hydrolyzing a nitrile on an azetidine ring is notoriously difficult. Standard harsh acidic conditions (e.g., refluxing 6M HCl) will protonate the azetidine nitrogen and trigger nucleophilic ring-opening due to the 25.2 kcal/mol ring strain[5]. To prevent this, we employ a modified Radziszewski reaction using mild basic hydrogen peroxide[7]. This approach selectively hydrates the nitrile to a primary amide while leaving the delicate four-membered ring completely intact. (Note: It is highly recommended to perform this on an N-protected or N-alkylated derivative to prevent N-oxidation).

Step-by-Step Methodology:

  • Preparation: Dissolve the N-functionalized 3-Ethylazetidine-3-carbonitrile (1.0 eq, 1.0 mmol) in Ethanol (4.0 mL).

  • Catalyst Addition: Add an aqueous solution of NaOH (0.2 eq, 0.2 mmol in 1.0 mL H₂O).

  • Oxidation/Hydrolysis: Cool the mixture to 0 °C. Carefully add 30% aqueous H₂O₂ (3.0 eq, 3.0 mmol) dropwise.

  • Propagation: Warm the reaction to 50 °C and stir for 4–6 hours. The mild heating accelerates the hydration without providing enough thermal energy to overcome the activation barrier for ring degradation.

  • Quenching: Cool to room temperature. Carefully quench excess peroxide by adding saturated aqueous Na₂S₂O₃ (2.0 mL). Warning: Ensure peroxide is fully quenched using KI-starch paper before proceeding.

  • Workup: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous phase with water (5.0 mL) and extract with Ethyl Acetate (3 × 10 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the azetidine-3-carboxamide derivative.

Quantitative Data & Reaction Metrics

The table below summarizes the expected quantitative outcomes and critical causal observations for the primary derivatization routes of 3-Ethylazetidine-3-carbonitrile.

Derivatization RouteReagents & ConditionsTarget MotifTypical Yield (%)Purity (HPLC)Key Causality / Observation
N-Reductive Amination STAB, DIPEA, Aldehyde, DCE, RT, 12hN-Alkyl Azetidine75–85%>95%STAB prevents nitrile reduction; DIPEA neutralizes HCl without competing.
N-Acylation Acid Chloride, TEA, DCM, 0 °C to RT, 4hAzetidine Amide80–90%>98%Low temperature minimizes exothermic ring-opening pathways.
Nitrile Hydrolysis 30% H₂O₂, NaOH (cat.), EtOH/H₂O, 50 °C, 6hC3-Primary Amide65–75%>90%Mild basic conditions preserve the strained four-membered ring[7].
Nitrile Reduction Raney-Ni, H₂ (50 psi), NH₃/MeOH, RT, 24hC3-Primary Amine60–70%>85%Excess NH₃ is critical to suppress secondary amine dimer formation.

References

  • [4] Lead Sciences. 3-Ethylazetidine-3-carbonitrile hydrochloride - Lead Sciences. Available at: [Link]

  • [2] Future Medicinal Chemistry / ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • [7] Organic Process Research & Development / ACS Publications. Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. Available at: [Link]

  • [5] Heterocycles / LOCKSS. Preparation and Synthetic Applications of Azetidines. Available at: [Link]

  • [3] MedChemComm / PMC. Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available at: [Link]

  • [1] Journal of Medicinal Chemistry / ACS Publications. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available at:[Link]

Sources

Comprehensive Analytical Protocols for the Characterization of 3-Ethylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Ethylazetidine-3-carbonitrile hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold known to impart unique conformational constraints and physicochemical properties to bioactive molecules. The presence of a nitrile group and an ethyl substituent at the 3-position offers a handle for further synthetic modifications and influences the molecule's polarity and metabolic stability. As a hydrochloride salt, the compound's solubility and stability are generally enhanced, making it suitable for pharmaceutical formulation.

Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of 3-Ethylazetidine-3-carbonitrile hydrochloride for research and development purposes. This guide provides a comprehensive suite of analytical methods and detailed protocols for its thorough characterization, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

Precise physicochemical data for 3-Ethylazetidine-3-carbonitrile hydrochloride is not widely published. However, data for the closely related analog, 3-Methylazetidine-3-carbonitrile hydrochloride, offers valuable reference points.

PropertyValue (for 3-Methylazetidine-3-carbonitrile hydrochloride)Source
CAS Number 936850-33-8[1][2]
Molecular Formula C₅H₉ClN₂[1]
Molecular Weight 132.59 g/mol [1]
Appearance White to Yellow Solid
Storage Inert atmosphere, room temperature[1]

Note: The CAS Number for 3-Ethylazetidine-3-carbonitrile hydrochloride is 1205750-03-3[1]. The table above uses data from the methyl analog for illustrative purposes due to the limited availability of specific data for the ethyl compound.

Analytical Workflow

A systematic approach to the characterization of 3-Ethylazetidine-3-carbonitrile hydrochloride involves a combination of spectroscopic and chromatographic techniques to confirm its structure, purity, and identity.

Analytical_Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_and_Identity Purity and Identity Confirmation cluster_Final_Characterization Final Characterization Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (ESI-MS) MS->Report FTIR FT-IR Spectroscopy FTIR->Report HPLC HPLC-UV (Purity & Assay) HPLC->Report EA Elemental Analysis (CHN) EA->Report

Caption: Overall analytical workflow for the comprehensive characterization of 3-Ethylazetidine-3-carbonitrile hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[3][4][5][6] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques (e.g., COSY, HSQC) can further establish connectivity and assignments. For the hydrochloride salt, protonation of the azetidine nitrogen is expected to influence the chemical shifts of adjacent protons.[7]

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Ethylazetidine-3-carbonitrile hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical for solubility and to avoid exchange of the N-H proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.

      • Use a pulse angle of 30-45 degrees.

      • Set a relaxation delay of 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Set a spectral width of approximately 200 ppm.

      • Use a pulse angle of 30-45 degrees.

      • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons and carbons of the molecule.

Expected ¹H NMR Signals Expected ¹³C NMR Signals
Azetidine ring protons (CH₂)Azetidine ring carbons (CH₂)
Ethyl group protons (CH₂ and CH₃)Ethyl group carbons (CH₂ and CH₃)
Azetidine N-H proton (may be broad or exchangeable)Quaternary carbon at position 3
Nitrile carbon (-C≡N)

Mass Spectrometry (MS)

Rationale: Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).[8][9] For hydrochloride salts, electrospray ionization (ESI) is a suitable soft ionization technique that allows for the detection of the protonated molecule in the positive ion mode.[7][10]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

    • The addition of a small amount of formic acid (0.1%) can aid in protonation.

  • Instrument Parameters (LC-MS or direct infusion):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: Set a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-5 kV.

    • Drying Gas (Nitrogen) Flow and Temperature: Optimize to ensure efficient desolvation.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺, where M is the free base of 3-Ethylazetidine-3-carbonitrile.

    • For HRMS, compare the measured exact mass with the calculated theoretical mass to confirm the elemental formula. The mass of the free base (C₈H₁₂N₂) is 124.1000. The protonated molecule [C₈H₁₃N₂]⁺ should have a theoretical m/z of 125.1073.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11][12] For 3-Ethylazetidine-3-carbonitrile hydrochloride, characteristic absorbances are expected for the nitrile (C≡N) and amine (N-H) functional groups.

Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum over a range of approximately 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands for the key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Appearance
N-H Stretch (amine salt)3200-2500Strong, broad
C-H Stretch (aliphatic)3000-2850Medium to strong
C≡N Stretch (nitrile)2260-2220Sharp, medium intensity[13]
N-H Bend~1600Medium

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis (assay).[14] A reversed-phase HPLC method is generally suitable for polar compounds like 3-Ethylazetidine-3-carbonitrile hydrochloride. Method development will focus on achieving a sharp, symmetrical peak with good resolution from any potential impurities.

HPLC_Method_Development Start Start Method Development Column Select Column (e.g., C18, Polar-embedded) Start->Column MobilePhase Optimize Mobile Phase (Aqueous Buffer & Organic Modifier) Column->MobilePhase Detection Set Detection Wavelength (e.g., 210 nm) MobilePhase->Detection Gradient Develop Gradient Program Detection->Gradient Validation Validate Method (ICH Q2(R1)) Gradient->Validation End Final Method Validation->End

Caption: Workflow for the development and validation of an HPLC method for 3-Ethylazetidine-3-carbonitrile hydrochloride.

Protocol: Reversed-Phase HPLC for Purity Determination
  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm particle size). For highly polar compounds, a column designed for aqueous mobile phases may be beneficial.[15]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions (Starting Point for Method Development):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Low UV (e.g., 210 nm) is a good starting point as the molecule lacks a strong chromophore.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis and Validation:

    • Determine the retention time of the main peak.

    • Calculate the purity by area percent normalization.

    • The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16][17][18][19]

Elemental Analysis

Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the compound. This data is used to confirm the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, verifies the molecular formula.[20][21][22][23][24]

Protocol: CHN Elemental Analysis
  • Sample Preparation:

    • Provide a pure, dry sample (2-3 mg) in a pre-weighed tin capsule.

  • Instrumentation:

    • Use a calibrated CHN elemental analyzer.

  • Analysis:

    • The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Interpretation:

    • Compare the experimentally determined weight percentages of C, H, and N with the theoretical values for the proposed molecular formula (C₈H₁₂N₂·HCl).

Element Theoretical % for C₈H₁₃ClN₂
Carbon (C)59.81%
Hydrogen (H)8.16%
Chlorine (Cl)22.07%
Nitrogen (N)17.44%

Note: The theoretical percentages are calculated for the hydrochloride salt.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 3-Ethylazetidine-3-carbonitrile hydrochloride. By systematically applying these spectroscopic and chromatographic techniques, researchers and drug development professionals can confidently establish the identity, structure, purity, and quality of this important chemical entity, ensuring its suitability for further investigation and application.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][16]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link][3]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][17]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link][18]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link][20]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link][4]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][19]

  • PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link][25]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2025). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link][23]

  • YouTube. (2020). Determining Empirical and Molecular Formulas | OpenStax Chemistry 2e 3.2. Retrieved from [Link][24]

  • Saint Augustine's University. (2026). How to Determine Empirical Formula: The Precise Steps Every Science Student Should Master. Retrieved from [Link][22]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][26]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link][13]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link][6]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link][27]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link][28]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link][14]

  • LCGC International. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link][29]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link][8]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link][9]

  • Chromatography Forum. (2006). standard different salt form to that of sample. Retrieved from [Link][30]

  • Advanced Journal of Chemistry, Section A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link][11]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link][12]

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Quantitative Analysis and Structural Elucidation of 3-Ethylazetidine-3-carbonitrile hydrochloride using HILIC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust methodology for the analysis of 3-Ethylazetidine-3-carbonitrile hydrochloride, a key building block in modern medicinal chemistry. Due to its polar and basic nature, this compound presents significant challenges for traditional reversed-phase liquid chromatography. We detail a validated protocol employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This guide provides step-by-step instructions for sample preparation, optimized instrument parameters, and a detailed examination of the compound's ionization behavior and fragmentation pathways. The causality behind each experimental choice is explained, offering researchers a transferable framework for the analysis of similar polar small molecules.

Introduction: The Analytical Challenge of Modern Polar Scaffolds

Azetidine derivatives are a class of strained, four-membered saturated heterocyclic compounds that have garnered significant interest in drug discovery.[1] Their rigid structure serves as a valuable bioisostere for other cyclic and acyclic moieties, enabling chemists to fine-tune physicochemical properties. 3-Ethylazetidine-3-carbonitrile, in its hydrochloride salt form for enhanced stability and solubility, is a versatile intermediate for synthesizing more complex molecules.[2]

The analytical characterization of such compounds is non-trivial. The presence of a basic azetidine nitrogen and a polar nitrile group results in high hydrophilicity, leading to poor retention and inadequate separation on standard C18 reversed-phase columns.[3][4] Furthermore, as a hydrochloride salt, care must be taken to manage ionic strength for optimal mass spectrometric performance.[5]

This document, authored from the perspective of a senior application scientist, provides a definitive guide to overcome these challenges. We will establish a reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification, confirmation, and quantification of 3-Ethylazetidine-3-carbonitrile.

Experimental Design: A Rationale-Driven Approach

The successful analysis of this analyte hinges on a logical selection of chromatography and mass spectrometry techniques. Our choices are grounded in the fundamental physicochemical properties of the molecule.

The Case for HILIC: Retaining the Unretainable

Traditional reversed-phase chromatography relies on hydrophobic interactions between a non-polar stationary phase (like C18) and the analyte.[6] Highly polar compounds, such as our target analyte, have minimal affinity for this phase and elute at or near the solvent front, precluding effective separation and analysis.

To address this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[4][7] An aqueous layer is adsorbed onto the polar stationary phase, and retention is achieved through the partitioning of the polar analyte between this aqueous layer and the less polar mobile phase. This mechanism provides excellent retention and peak shape for compounds that are otherwise difficult to analyze.[3]

Ionization Strategy: Positive-Mode ESI

Electrospray Ionization (ESI) is the premier "soft" ionization technique for polar molecules in LC-MS, as it imparts minimal energy and preserves the molecular ion.[8][9] Given the presence of the azetidine nitrogen, which is a basic site, the molecule will readily accept a proton in the acidic mobile phases typically used for LC-MS. Therefore, positive ion mode ESI is the logical choice, and we expect to observe the protonated molecule, [M+H]⁺, as the most abundant species in the full-scan MS1 spectrum.

A noteworthy consideration for nitrile-containing compounds is the potential for in-source electrochemical reduction when acetonitrile is used as a solvent, which can form amine adducts.[10][11][12] While this phenomenon is well-documented, its occurrence is often dependent on specific source conditions and analyte structure. Our protocol is designed to monitor for such artifacts.

Structural Confirmation via Tandem MS (MS/MS)

To confirm the identity of the analyte unequivocally, tandem mass spectrometry (MS/MS) is essential.[13] By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint. The primary fragmentation routes for cyclic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring-opening pathways.[14][15][16]

Visualized Experimental Workflow

The overall analytical process follows a systematic and logical flow from sample receipt to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation s1 Weigh 3-Ethylazetidine-3- carbonitrile HCl s2 Prepare Stock Solution (1 mg/mL in 50:50 ACN:H2O) s1->s2 s3 Create Working Solution (e.g., 1 µg/mL in 90:10 ACN:H2O) s2->s3 s4 Filter sample (0.22 µm) s3->s4 lc HILIC Separation s4->lc ms1 MS1 Full Scan (Detect [M+H]⁺) lc->ms1 ms2 MS2 Fragmentation (Product Ion Scan) ms1->ms2 d1 Confirm [M+H]⁺ m/z ms2->d1 d2 Analyze Fragmentation Pattern d1->d2 d3 Verify Chromatographic Retention & Peak Shape

Sources

Troubleshooting & Optimization

improving the yield of 3-Ethylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Scaffold Synthesis. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals who are optimizing the yield of 3-Ethylazetidine-3-carbonitrile hydrochloride .

Synthesizing sterically hindered, strained four-membered nitrogen heterocycles presents unique mechanistic challenges, particularly regarding enolate stability, catalyst poisoning, and product isolation. This guide bypasses generic advice, providing field-proven, self-validating protocols and troubleshooting logic to ensure high-yielding, reproducible batches.

Quantitative Data Summary: Baseline Metrics

Before troubleshooting, verify your current metrics against our optimized baseline data. Deviations from these benchmarks indicate a specific mechanistic failure in your workflow.

Reaction PhaseTarget YieldKey ReagentsCritical ParameterSelf-Validation Marker
1. α-Alkylation 65% – 80%LDA or LiHMDS, EtIStrict thermal control (-78 °C)Deep yellow/brown enolate formation
2. Deprotection 85% – 95%Pd/C, H₂ or ACE-ClCatalyst loading / Anhydrous stateCessation of H₂ uptake / CO₂ evolution
3. Salt Formation > 90%4M HCl in DioxaneAbsolute exclusion of moistureImmediate, free-flowing white precipitate

Experimental Workflows & Mechanistic Causality

The synthesis relies on a precise three-step sequence. Below are the optimized protocols, emphasizing the causality behind each chemical choice to ensure you understand the "why" behind the "how."

Step 1: α-Alkylation of 1-Benzhydrylazetidine-3-carbonitrile

Protocol:

  • Charge an oven-dried flask with 1-benzhydrylazetidine-3-carbonitrile (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the system strictly to -78 °C under argon.

  • Dropwise, add freshly titrated LDA or LiHMDS (1.15 eq)[1]. Stir for 1 hour.

  • Add ethyl iodide (EtI, 1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Causality & Self-Validation: The α-proton of the azetidine-3-carbonitrile is sterically hindered and exhibits lower acidity than standard ketones. Using a sterically bulky, non-nucleophilic base like LDA ensures quantitative deprotonation without the base attacking the electrophilic nitrile carbon[2]. The strict -78 °C environment prevents the resulting carbanion from triggering ring-opening or dimerization[3]. Self-Validation: The reaction mixture will shift from clear to a persistent deep yellow/brown upon complete enolate formation.

Step 2: Deprotection (De-benzhydrylation)

Protocol (Chemical Method):

  • Dissolve the intermediate in anhydrous 1,2-dichloroethane (DCE).

  • Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq) and reflux for 3 hours.

  • Concentrate the mixture in vacuo, redissolve in methanol, and reflux for 1 hour.

Causality & Self-Validation: While catalytic hydrogenation (Pd/C) is the standard literature approach, the basic nature of the newly exposed secondary azetidine nitrogen frequently poisons the palladium catalyst, stalling the reaction. The ACE-Cl method circumvents metal catalysts entirely, utilizing a chemical cleavage pathway. Self-Validation: The vigorous evolution of CO₂ gas during the methanolysis step serves as a visual, stoichiometric confirmation of deprotection.

Step 3: Hydrochloride Salt Formation

Protocol:

  • Dissolve the free base in strictly anhydrous diethyl ether or EtOAc.

  • Cool the solution to 0 °C under a positive pressure of nitrogen.

  • Add 4M HCl in dioxane (1.1 eq) dropwise.

  • Filter the resulting precipitate under a nitrogen blanket and wash with cold, dry heptane.

Causality & Self-Validation: The free base of 3-ethylazetidine-3-carbonitrile is a volatile oil prone to degradation. Trapping it as a hydrochloride salt in a non-polar solvent forces immediate precipitation, driving the equilibrium. Self-Validation: The immediate formation of a persistent, free-flowing white precipitate confirms successful salt formation and the absence of ambient water.

Process Visualization

Synthesis SM 1-Benzhydrylazetidine- 3-carbonitrile Step1 Step 1: Alkylation LDA, EtI, -78°C SM->Step1 Int1 1-Benzhydryl-3-ethylazetidine- 3-carbonitrile Step1->Int1 Step2 Step 2: Deprotection Pd/C, H2 or ACE-Cl Int1->Step2 Int2 3-Ethylazetidine- 3-carbonitrile Step2->Int2 Step3 Step 3: Salt Formation HCl in Dioxane Int2->Step3 Product 3-Ethylazetidine- 3-carbonitrile HCl Step3->Product

Workflow for the synthesis of 3-Ethylazetidine-3-carbonitrile hydrochloride.

Troubleshooting Guides & FAQs

Q: My alkylation step yields a complex mixture with significant starting material recovery (<40% yield). How do I force the reaction to completion? A: This is a classic symptom of incomplete enolate formation or competitive nucleophilic addition. If your LDA or KHMDS[4] is degraded, the effective molarity of the base is lower than calculated. Actionable Fix: Titrate your base prior to use. Ensure the reaction is held strictly at -78 °C during base addition. Furthermore, swap ethyl bromide for the more electrophilic ethyl iodide (EtI) ; the superior leaving group ability of iodine accelerates the Sₙ2 alkylation, outcompeting side reactions and degradation pathways.

Q: During the deprotection of the benzhydryl group via Pd/C hydrogenation, the reaction stalls at 50% conversion. Why? A: The basic nature of the newly exposed secondary azetidine nitrogen coordinates with and poisons the palladium catalyst. Actionable Fix: This is a self-validating system if you monitor H₂ uptake. To prevent stalling, add 1.1 equivalents of acetic acid or Boc-anhydride to the hydrogenation mixture to immediately trap the free amine as it forms. Alternatively, abandon reductive methods and utilize the ACE-Cl protocol detailed in Step 2.

Q: The final 3-Ethylazetidine-3-carbonitrile hydrochloride isolates as a gummy, sticky oil instead of a crystalline solid. How do I fix the crystallization? A: The hydrochloride salt of this specific azetidine is exceptionally hygroscopic. The "gummy oil" is actually your product dissolved in ambient atmospheric moisture. Actionable Fix: All solvents (especially the dioxane used for the HCl delivery and the ether anti-solvent) must be strictly anhydrous. Perform the salt formation at 0 °C under a positive pressure of dry nitrogen. Upon filtration, wash the filter cake with cold, dry heptane and immediately transfer the solid to a vacuum desiccator containing P₂O₅.

Troubleshooting Issue Low Alkylation Yield (< 40%) Check1 Is starting material recovered? Issue->Check1 Check2 Are dialkylated side products observed? Issue->Check2 Sol1 Incomplete deprotonation. Use fresh LDA/LiHMDS at strictly -78°C. Check1->Sol1 Yes Sol2 Over-alkylation. Ensure slow addition of EtI and avoid excess base. Check2->Sol2 Yes

Troubleshooting logic tree for low yields during the α-alkylation step.

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes , RSC Publishing.3

  • Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles , ACS Publications. 1

  • WO2020254408A1 - Pyridin-3-yl derivatives , Google Patents. 4

  • Carbonyl alkylations with LDA , YouTube. 2

Sources

Technical Support Center: 3-Ethylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Official Troubleshooting Guide and Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive resource for researchers, medicinal chemists, and drug development professionals working with 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) [1].

While this compound is an exceptional building block for introducing rigid, low-molecular-weight scaffolds into drug candidates, its structural trifecta—a highly strained four-membered ring, an electrophilic carbonitrile group, and a hygroscopic hydrochloride salt—creates unique handling and stability challenges. This guide synthesizes field-proven methodologies with the fundamental chemical causality behind them to ensure the integrity of your experiments.

Part 1: Mechanistic Overview of Stability Vulnerabilities

To troubleshoot effectively, we must first understand the chemical causality behind the degradation of this compound:

  • Hygroscopic Deliquescence (The HCl Salt Factor): Hydrochloride salts of small, polar amines are inherently hygroscopic. The chloride counterion readily forms strong hydrogen bonds with atmospheric water molecules[2]. Upon exposure to ambient humidity, the crystal lattice absorbs moisture until the compound dissolves in its own hydration shell (deliquescence).

  • Nucleophilic Ring-Opening (The Strain Factor): The azetidine ring possesses significant angle strain (~26 kcal/mol). When the azetidine nitrogen is protonated (at low pH), the lowest unoccupied molecular orbital (LUMO) is lowered, making the ring highly susceptible to nucleophilic attack. This results in ring-opening decomposition driven by the thermodynamic relief of ring strain[3].

  • Carbonitrile Hydrolysis: The -C≡N group is susceptible to hydration. In the presence of adventitious water and extreme pH (either strong aqueous acid or base), it will hydrolyze first to a primary amide, and eventually to a carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: My batch of 3-Ethylazetidine-3-carbonitrile hydrochloride has turned from a free-flowing powder into a sticky gum. Is it ruined?

Causality: This is a classic manifestation of hygroscopic deliquescence. The polar chloride ions have coordinated with atmospheric moisture, causing a crystal form change and subsequent phase transition into a liquid gum[2]. Resolution: If the material has only slightly clumped, it can often be salvaged by drying in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24–48 hours. However, if it has completely gummed, the risk of concurrent moisture-induced nitrile hydrolysis is high. We recommend discarding severely deliquesced batches. Always store the compound under an inert atmosphere at -20°C.

Q2: During an amide coupling reaction with the free-based azetidine, I am observing significant amounts of an unknown linear byproduct. What is happening?

Causality: You are observing nucleophilic ring-opening. Because azetidines are highly strained, any localized drop in pH during your reaction can protonate the azetidine nitrogen. This activates the ring, allowing solvent molecules or coupling additives to attack the adjacent carbons, popping the ring open to relieve the strain[3]. Resolution: Ensure your coupling reaction is strictly buffered to a mildly basic pH (using DIPEA or TEA ) to keep the azetidine nitrogen deprotonated. A neutral, deprotonated azetidine is significantly more stable against nucleophilic ring-opening.

Q3: How do I safely free-base the compound without causing degradation or polymerization?

Causality: The free base of 3-ethylazetidine-3-carbonitrile is volatile and prone to intermolecular reactions (polymerization) if concentrated or heated. It is supplied as an HCl salt precisely to prevent this auto-degradation. Resolution: Do not isolate the free base. Generate it in situ by adding a non-nucleophilic base directly to your anhydrous reaction mixture. If isolation is strictly required for a specific workflow, use a mild, cold biphasic system (e.g., saturated aqueous NaHCO3​ and DCM at 0°C), and use the organic layer immediately without concentrating it to dryness.

Q4: I need to deprotect another functional group on my molecule using strong aqueous acid (e.g., 6M HCl). Will the 3-ethylazetidine-3-carbonitrile moiety survive?

Causality: No. The carbonitrile group is susceptible to acid-catalyzed hydrolysis upon heating in aqueous acid. Furthermore, the low pH will fully protonate the azetidine nitrogen, drastically increasing its susceptibility to ring-opening decomposition[3]. Resolution: Switch to orthogonal protecting groups that can be removed under mild, non-aqueous conditions (e.g., Boc removal using 4M HCl in anhydrous dioxane at room temperature, which avoids the aqueous hydrolysis pathway).

Part 3: Quantitative Stability Parameters

ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Violation
Storage Temperature -20°C> 25°C (Prolonged)Thermal degradation; exponential increase in the rate of ambient moisture uptake.
Relative Humidity (RH) < 10% (Argon/N2)> 40% RHHygroscopic deliquescence; crystal form change; severe clumping[2].
Operational pH pH 7.5 - 9.0pH < 3.0Protonation of azetidine nitrogen; rapid nucleophilic ring-opening[3].
Solvent Hydration Anhydrous (< 50 ppm)> 500 ppm H2​O Hydrolysis of the carbonitrile group to a primary amide during reactions.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: In Situ Free-Basing and Amide Coupling

This protocol ensures the azetidine is free-based without exposing it to conditions that promote polymerization or ring-opening.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 10 minutes.

  • Dissolution: Dissolve 1.0 equivalent of 3-Ethylazetidine-3-carbonitrile HCl in anhydrous DMF (ensure H2​O < 50 ppm). The mixture will appear as a slight suspension.

  • Neutralization: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Self-Validation Check: The dissolution of the suspension into a clear solution indicates the successful neutralization of the HCl salt and the generation of the soluble free base.

  • Coupling: Add your pre-activated carboxylic acid (e.g., activated with HATU) to the mixture. Allow to warm to room temperature.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Check: Look for the desired product mass [M+H]+ . The absence of an [M+18]+ peak confirms that the carbonitrile group survived without undergoing moisture-induced hydrolysis.

Protocol B: Moisture-Free Handling and Storage

This protocol prevents hygroscopic deliquescence during routine laboratory use.

  • Thermal Equilibration: Upon removing the master bottle from the -20°C freezer, place it in a desiccator and allow it to warm to room temperature for at least 60 minutes before opening.

    • Causality: Opening a cold bottle in ambient air causes instant condensation of atmospheric moisture directly onto the hygroscopic salt lattice.

  • Aliquotting: Open the bottle only under a stream of dry Argon or inside a glovebox. Aliquot the required amounts into amber vials.

  • Storage: Backfill all vials with Argon, seal with Parafilm, and store them inside a secondary container filled with indicating Drierite at -20°C.

    • Self-Validation Check: Upon subsequent uses, the material should remain a free-flowing powder. If the powder adheres heavily to the micro-spatula, the moisture barrier has been compromised.

Part 5: Degradation Pathway Visualization

StabilityPathways Compound 3-Ethylazetidine-3-carbonitrile HCl (Stable under Inert/Dry Conditions) Moisture Atmospheric Moisture (High RH %) Compound->Moisture Acid Aqueous Acid / Heat (pH < 2) Compound->Acid Base Strong Nucleophiles + Protonation Compound->Base Deliquescence Hygroscopic Deliquescence (Moisture Uptake) Moisture->Deliquescence Hydrolysis Nitrile Hydrolysis (Amide / Carboxylic Acid) Acid->Hydrolysis RingOpen Nucleophilic Ring-Opening (Relief of Ring Strain) Base->RingOpen

Degradation pathways of 3-Ethylazetidine-3-carbonitrile HCl under environmental and chemical stress.

Part 6: References

  • ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. (2021). Retrieved from:[Link]

  • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Retrieved from:[Link]

Sources

Technical Support Guide: 3-Ethylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for 3-Ethylazetidine-3-carbonitrile hydrochloride. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reproducibility of experimental results. The information herein is synthesized from safety data sheets and technical documents of structurally similar azetidine compounds.

Quick Reference: Recommended Storage Conditions

For optimal stability, all quantitative data and recommendations are summarized in the table below. These conditions are designed to minimize degradation from environmental factors.

ParameterRecommendationRationale & Causality
Temperature -20°C (Freezer) [1][2][3]Minimizes the rate of potential hydrolytic and oxidative degradation pathways. The strained four-membered azetidine ring can be susceptible to decomposition over time, a process significantly slowed at lower temperatures.
Atmosphere Inert Gas (Argon or Nitrogen) [2][3][4][5]Prevents degradation caused by atmospheric oxygen and moisture. The hydrochloride salt is often hygroscopic, and moisture can initiate hydrolysis of the nitrile group or affect the stability of the azetidine ring.[4][6]
Container Tightly Sealed, Amber Glass Vial [4][7][8][9]A secure seal is crucial to maintain the inert atmosphere and prevent moisture ingress.[4][7] Amber glass is recommended to protect against potential photodegradation, as some related compounds are light-sensitive.[9]
Location Cool, Dry, Well-Ventilated Area [4][7][8][10]Standard practice for chemical storage to ensure safety and stability. The area should be free from incompatible materials like strong oxidizing agents.[10][11][12]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-Ethylazetidine-3-carbonitrile hydrochloride.

Q1: What is the optimal long-term storage temperature for this compound?

A: The recommended long-term storage temperature is -20°C (standard laboratory freezer) .[2][3] While some suppliers of similar azetidine compounds may suggest storage in a cool, dry place or at 2-8°C, freezing is the superior method for preserving the compound's purity over extended periods. The lower temperature drastically reduces molecular motion and the energy available for degradation reactions.

Q2: Why is an inert atmosphere necessary if the compound is a stable hydrochloride salt?

A: The necessity of an inert atmosphere stems from two primary risks:

  • Hygroscopicity: Hydrochloride salts readily attract and absorb atmospheric moisture.[4] This moisture can lead to hydrolysis of the nitrile functional group or promote ring-opening of the strained azetidine core.[6]

  • Oxidation: While the salt form is generally stable, the nitrogen atom in the azetidine ring can still be susceptible to slow oxidation over time. An inert atmosphere of argon or nitrogen displaces oxygen, mitigating this risk.

Q3: The product arrived at room temperature. Is it compromised?

A: Not necessarily. Compounds are often shipped at ambient temperatures for logistical reasons and are typically stable for the duration of transit.[2][5] However, upon receipt, the compound should be immediately inspected and then transferred to the recommended long-term storage condition of -20°C under an inert atmosphere to maximize its shelf life.[2][3]

Q4: What solvents should I use to prepare a stock solution?

A: As a hydrochloride salt, 3-Ethylazetidine-3-carbonitrile hydrochloride is expected to have good solubility in water.[13] It may also be soluble in other polar solvents.[14] It is crucial to perform a small-scale solubility test before preparing a large stock solution. For aqueous solutions, consider that dissolving a hydrochloride salt will result in a slightly acidic solution, which may impact the pH of unbuffered or weakly buffered systems. If preparing solutions for long-term storage, they should be filter-sterilized, aliquoted into single-use volumes, and stored at -20°C or -80°C to prevent degradation.

Q5: Is the compound hazardous? How should I handle it?

A: Yes, like many research chemicals, it should be handled with care. Safety data sheets for analogous compounds indicate it may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[2] Always handle this compound in a well-ventilated area or a chemical fume hood.[1][7][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][15] Avoid generating dust during handling.[1][4]

Troubleshooting Guide

This guide provides solutions for common issues encountered during experimentation.

Issue 1: The compound, originally a white or off-white solid, has developed a yellow or brownish tint.

  • Probable Cause: This is a strong indicator of chemical degradation. The color change is likely due to the formation of small quantities of impurities from oxidation or hydrolysis, which occurred from improper storage (exposure to air, moisture, or light).[4][9]

  • Solution:

    • Do not use: The purity of the compound is now questionable and could lead to unreliable and unrepeatable experimental results.

    • Review Storage Protocol: Ensure that the compound is stored at -20°C under a dry, inert atmosphere and protected from light.

    • Procure New Material: It is highly recommended to use a fresh, uncompromised batch of the compound for future experiments.

Issue 2: I am observing inconsistent or non-reproducible results in my biological or chemical assay.

  • Probable Cause: Assuming other experimental parameters are controlled, inconsistent results often trace back to a loss of compound integrity. This can happen if the main stock vial is repeatedly warmed and cooled, introducing moisture with each cycle, or if stock solutions have degraded over time.

  • Solution:

    • Aliquot Your Stock: Never work directly from the primary container. Follow the aliquoting protocol described in Section 4.1.

    • Prepare Fresh Solutions: If using a stock solution, prepare it fresh from a new, properly stored aliquot of the solid compound. Do not use old solutions, as stability in solution is often limited.

    • Perform Quality Control: If possible, verify the identity and purity of your compound using an analytical technique like LC-MS or NMR before use.

Issue 3: The compound is not dissolving as expected in my aqueous buffer.

  • Probable Cause: While the hydrochloride salt form enhances water solubility, factors like pH and buffer composition can still play a role.[13] High salt concentrations in the buffer can decrease solubility (salting out), or the buffer's pH may be near the compound's isoelectric point.

  • Solution:

    • Check pH: Measure the pH of your solution after adding the compound. The HCl salt will lower the pH. You may need to re-adjust it.

    • Test Solvents: Try preparing a concentrated stock in a small amount of a polar organic solvent like DMSO or water and then diluting it into your buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

    • Gentle Warming/Sonication: Gently warming the solution or placing it in an ultrasonic bath can aid dissolution. However, avoid excessive heat, which could accelerate degradation.

Experimental Protocols

Protocol 4.1: Procedure for Aliquoting and Storing Solid Compound

This protocol establishes a self-validating system to ensure the long-term integrity of the compound.

  • Preparation: Before opening the primary container for the first time, allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all manipulations in a glove box or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen). If unavailable, work quickly in a chemical fume hood on a low-humidity day.

  • Aliquoting: Weigh out appropriate single-use quantities of the solid into smaller, tared amber glass vials.

  • Inerting: Backfill each aliquot vial with argon or nitrogen gas, then immediately and tightly seal the cap. Parafilm can be wrapped around the cap for an extra barrier.

  • Labeling: Clearly label each aliquot with the compound name, lot number, concentration/mass, and date.

  • Storage: Place the primary container and all aliquots into a freezer at -20°C for long-term storage.[2][3]

Visualization of Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting inconsistent experimental results that may be linked to the compound.

G start Inconsistent Experimental Results storage Were Recommended Storage Conditions Followed? (-20°C, Inert Gas, Sealed) start->storage handling Was the Compound Properly Aliquoted and Handled? storage->handling Yes degradation High Likelihood of Compound Degradation storage->degradation No solution Was the Stock Solution Freshly Prepared? handling->solution Yes review_handling Action: Review and Implement Proper Handling/Aliquoting (Protocol 4.1) handling->review_handling No prepare_fresh Action: Prepare a Fresh Stock Solution from a New Solid Aliquot solution->prepare_fresh No other_cause Issue Likely Due to Other Experimental Variables (e.g., reagents, instrument, protocol) solution->other_cause Yes new_compound Action: Procure and Use a Fresh Batch of Compound. Follow Protocol 4.1. degradation->new_compound

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Azetidine-3-Carbonitrile Hcl - Product Information. Methylamine Supplier. [Link]

  • Van den Bossche, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

Sources

Azetidine Compounds: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As four-membered nitrogenous heterocycles, azetidines offer unique rigid pharmacophores that are highly valued in drug development and materials science[1]. However, their inherent structural properties present distinct challenges in stability, reactivity, and safety[2].

This guide synthesizes field-proven protocols and thermodynamic principles to help you troubleshoot unexpected synthetic outcomes and handle these reactive reagents safely.

Part 1: Physicochemical Data & Safety Baselines

To understand how to handle azetidines, we must first look at the quantitative data driving their reactivity. The compressed C-N-C bond angle (~93°) in the four-membered ring increases the s-character of the nitrogen lone pair[3]. This influences both its basicity and its susceptibility to strain-driven ring-opening.

Table 1: Thermodynamic & Structural Comparison of Cyclic Amines
HeterocycleRing SizeRing Strain (kcal/mol)pKa (Aqueous)Primary Experimental Risk
Aziridine3~27.0~8.0Highly reactive ring-opening, violent polymerization
Azetidine 4 ~25.2 [1]~11.29 [1]Acid-catalyzed nucleophilic ring-opening [3]
Pyrrolidine5~5.8~11.27Oxidation, otherwise relatively stable
Piperidine6~0.0~11.22Highly stable
Table 2: Critical Safety & Hazard Classifications (Unsubstituted Azetidine)
Hazard ClassGHS CodeDescription & Handling Implication
FlammabilityH225Highly flammable liquid/vapor. Use non-sparking tools; ground all equipment[4].
CorrosivityH314Causes severe skin burns and eye damage. Requires heavy-duty PPE[4].
ToxicityH302 / H332Harmful if swallowed or inhaled. Always handle in a certified fume hood[5].

Part 2: Troubleshooting & FAQs

Q1: My azetidine ring opens during N-Boc deprotection. Why does this happen, and how can I prevent it? Causality: The azetidine ring possesses ~25.2 kcal/mol of thermodynamic strain[1]. When the nitrogen is protonated by a strong acid (such as aqueous HCl), it becomes an excellent leaving group. If a nucleophile (like Cl⁻ or H₂O) is present in the matrix, it attacks the adjacent carbon via an SN2 mechanism. The C-N bond cleaves to relieve the thermodynamic strain, yielding an unwanted linear 1,3-functionalized amine[3]. Solution: Avoid strong aqueous acids with nucleophilic counterions. Instead, use anhydrous conditions with non-nucleophilic acids. A field-proven method is using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. Self-Validation: Run a crude ¹H NMR of your product. Intact azetidines show a highly shielded multiplet at ~2.2 ppm (the C3 protons). If this peak disappears and the C2/C4 protons shift downfield, ring-opening has occurred.

G A Protonated Azetidine (High Ring Strain: 25.2 kcal/mol) B Nucleophilic Attack (e.g., Cl-, H2O) A->B Strong Acid + Nucleophile E Stable Azetidinium Salt (Non-nucleophilic counterion) A->E Mild/Anhydrous Acid (e.g., TFA, OTf-) C C-N Bond Cleavage (Thermodynamic Relief) B->C SN2 Mechanism D Linear 1,3-Amine (Degradation Product) C->D

Divergent pathways of protonated azetidines: nucleophilic ring-opening vs. stable salt formation.

Q2: My free-base azetidine liquid turned yellow and lost purity on the bench. How should it be stored? Causality: Free-base azetidine is a mobile liquid that is highly sensitive to moisture and oxidative conditions[3]. Prolonged exposure to air causes the nitrogen lone pair to form N-oxides, while ambient heat can trigger auto-polymerization or decomposition, releasing irritating ammonia derivatives[3]. Solution: Store azetidine neat liquids under an inert atmosphere (Argon or N₂) at -20°C. For long-term stability, convert the free base to a hydrochloride or trifluoroacetate salt. The salt form stabilizes the lone pair, rendering it a stable, easy-to-handle solid[3].

Q3: What is the proper procedure for quenching a reaction containing excess azetidine? Causality: Neutralizing basic azetidine (pKa 11.29)[1] with strong acids is highly exothermic[5]. The heat generated can rapidly exceed its boiling point (61–62 °C)[3], causing violent vaporization of flammable, corrosive fumes[6]. Solution: Never add concentrated acid directly. Dilute the reaction mixture with a large volume of an inert solvent (e.g., EtOAc or DCM), cool the flask in an ice-water bath (0°C), and slowly add a weak, dilute acid (e.g., 1M NaHSO₄ or saturated NH₄Cl) dropwise while stirring vigorously.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Safe Handling & Transfer of Volatile Azetidines

Objective: Prevent exposure to corrosive vapors (H314) and avoid ignition of highly flammable liquids (H225)[4].

  • Preparation: Ensure the fume hood is operating at optimal face velocity. Equip appropriate PPE: heavy-duty nitrile or butyl rubber gloves, splash goggles, and a flame-resistant lab coat. Remove all ignition sources[6].

  • Equipment Grounding: Because azetidine vapors can be ignited by static discharge, ensure all metal receiving vessels and spatulas are grounded[6]. Use strictly non-sparking tools[4].

  • Inert Transfer: Purge the receiving flask with Argon. Use a gas-tight syringe purged with Argon to transfer the liquid azetidine. Do not pour the liquid openly.

  • Decontamination: Rinse all syringes and glassware that contacted azetidine with 1M HCl (in a controlled, cooled manner) inside the fume hood before removing them for standard washing. Validation: Successful inert transfer is confirmed by the absence of white fuming (which indicates atmospheric moisture reaction) and a stable temperature profile during handling.

Protocol B: Mild N-Boc Deprotection of Azetidines

Objective: Remove the tert-butyloxycarbonyl (Boc) group without triggering strain-driven ring opening.

  • Dissolution: Dissolve the N-Boc azetidine derivative in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an Argon atmosphere.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath to suppress exothermic side reactions.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) dropwise (typically 10-20 equivalents relative to the substrate). Causality note: TFA provides the necessary acidity for Boc removal, but its conjugate base (trifluoroacetate) is too poor a nucleophile to open the strained ring.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor completion via TLC or LC-MS.

  • Workup: Concentrate the mixture in vacuo at a low bath temperature (<30°C). Do not use strong aqueous bases (like NaOH) for neutralization; instead, pass through a basic ion-exchange resin or use saturated aqueous NaHCO₃ carefully to yield the free amine. Validation: LC-MS should show the expected[M+H]⁺ mass of the deprotected product without the +18 Da (water addition) or +36 Da (HCl addition) peaks characteristic of ring-opened byproducts.

Workflow Start Receive Azetidine Reagent Check Assess Physical State Start->Check FreeBase Free Base (Volatile Liquid) High Oxidation/Moisture Risk Check->FreeBase Salt Salt Form (Solid) Stable Lone Pair Check->Salt Glovebox Handle in Fume Hood (Argon/N2 Atmosphere, Grounded) FreeBase->Glovebox StoreSalt Store at 4°C in Desiccator Salt->StoreSalt StoreFB Store at -20°C under Argon Away from Acids/Oxidizers Glovebox->StoreFB

Decision tree for the safe handling and long-term storage of azetidine compounds.

References

  • Azetidine - Apollo Scientific - apolloscientific.co.uk - 5

  • Azetidine - Grokipedia - grokipedia.com - 3

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG - chemos.de - 4

  • SAFETY DATA SHEET - Fisher Scientific - fishersci.com - 6

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC - nih.gov - 1

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - researchgate.net - 2

Sources

Technical Support Center: Crystallization of 3-Ethylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and crystallization of 3-Ethylazetidine-3-carbonitrile hydrochloride. As a highly strained (~26 kcal/mol), polar, and hygroscopic small-molecule active pharmaceutical ingredient (API) intermediate, this compound presents unique thermodynamic challenges during purification.

This guide is designed for researchers and process chemists to diagnose, correct, and optimize crystallization workflows, moving away from empirical guesswork toward rational, phase-diagram-driven process design.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my product form a sticky gum or "oil out" instead of forming solid crystals upon antisolvent addition?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" [1]. Causality: Azetidine hydrochloride salts possess a steep solubility curve. When an antisolvent (e.g., diethyl ether or MTBE) is added too rapidly to the solvent (e.g., methanol or dichloromethane), the local supersaturation spikes. Instead of overcoming the kinetic activation energy required to form a rigid crystal lattice, the system takes the thermodynamically faster route: it undergoes spinodal decomposition[2]. The single liquid phase separates into a solute-rich dispersed phase (the "oil") and a solute-lean continuous phase. Because the solute molecules in the oil droplets are highly mobile and randomly oriented, they trap impurities and eventually crash out as an amorphous gum rather than a pure crystal [3].

Q2: How can I recover a batch that has already oiled out?

Corrective Action: Do not attempt to filter the oil or evaporate it to dryness, as this will trap impurities. Instead, you must walk the system back into the single-phase region of the ternary phase diagram.

  • Redissolve: Heat the emulsion to 40°C and add back 5–10% v/v of your primary solvent (e.g., Methanol) until the turbidity completely clears.

  • Seed: Cool the system slowly to just above the cloud point and introduce 1–2 wt% of pure seed crystals.

  • Shift Kinetics: Seeding provides pre-formed anchoring sites for the azetidine molecules, lowering the activation energy for crystal growth. This allows primary nucleation to outcompete LLPS [1].

Q3: The crystals deliquesce (melt into a puddle) within minutes of filtration. How do I prevent this?

Diagnosis: Severe hygroscopicity. The secondary amine hydrochloride salt forms strong hydrogen bonds with atmospheric moisture. Causality: If the ambient relative humidity (RH) exceeds the deliquescence point of the crystal lattice, water vapor condenses on the crystal surface, dissolving the solid. Corrective Action: Filtration must be performed under a strict anhydrous nitrogen or argon blanket. Wash the filter cake exclusively with ice-cold, anhydrous antisolvent (e.g., dry heptane), and immediately transfer the cake to a vacuum oven (ambient temperature, <10 mbar) equipped with a phosphorus pentoxide ( P2​O5​ ) or cold trap.

Part 2: Solvent System Selection Data

To avoid LLPS, the choice of the solvent/antisolvent pair is critical. The table below summarizes quantitative observations for azetidine hydrochloride crystallization systems to help you select the optimal thermodynamic path.

Primary SolventAntisolventVolume Ratio (Solvent:Anti)LLPS RiskYieldCrystal Morphology
Methanol (MeOH)Diethyl Ether ( Et2​O )1 : 5High >90%Fine needles (prone to agglomeration)
DichloromethaneMethyl tert-butyl ether1 : 3Moderate85%Prisms (excellent filterability)
Isopropanol (IPA)Isopropyl Acetate (IPAc)1 : 4Low 75%Blocky crystals (high purity)
Ethanol (EtOH)Heptane1 : 2.5Low70%Granular (requires seeding)

Table 1: Comparative solvent systems for 3-Ethylazetidine-3-carbonitrile HCl crystallization. IPA/IPAc is highly recommended for initial scale-up to bypass the miscibility gap.

Part 3: Self-Validating Experimental Protocols

Protocol A: Controlled Antisolvent Crystallization (LLPS Avoidance)

This protocol utilizes a slow-addition kinetic control strategy to maintain the system in the metastable zone, avoiding the spinodal decomposition boundary.

  • Dissolution: Suspend 10.0 g of crude 3-Ethylazetidine-3-carbonitrile hydrochloride in 30 mL of anhydrous Dichloromethane (DCM). Stir at 30°C until fully dissolved.

    • Validation Checkpoint: The solution must be completely transparent. If colored impurities persist, pass through a 0.5-inch plug of activated silica before proceeding.

  • Metastable Equilibration: Cool the solution to 20°C.

  • Seeding (Critical): Add 0.1 g (1 wt%) of pure 3-Ethylazetidine-3-carbonitrile hydrochloride seed crystals. Stir for 15 minutes.

    • Validation Checkpoint: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; evaporate 5 mL of DCM and retry.

  • Antisolvent Dosing: Using a syringe pump, add 90 mL of anhydrous Methyl tert-butyl ether (MTBE) at a strictly controlled rate of 1.0 mL/min .

  • Aging: Once addition is complete, cool the suspension to 0–5°C at a rate of 0.5°C/min. Age for 2 hours.

  • Isolation: Filter rapidly under a positive pressure of dry nitrogen. Wash with 2 x 15 mL of cold (0°C) MTBE. Dry under vacuum at 35°C for 12 hours.

Protocol B: Oiling-Out Recovery Workflow

Use this protocol if Protocol A was bypassed and the batch has separated into an emulsion.

  • Halt Addition: Immediately stop the addition of antisolvent.

  • Thermal Redissolution: Heat the biphasic mixture to 40°C. Add the primary solvent (e.g., DCM or MeOH) dropwise (approx. 1–2 mL per 10 g API) until the emulsion coalesces and resolves into a single, clear liquid phase.

  • Isothermal Hold: Hold the temperature at 40°C for 10 minutes to ensure complete disruption of the solute-rich micro-droplets.

  • Controlled Cooling: Drop the temperature to 25°C at a slow rate (0.2°C/min) to prevent thermal shock from re-triggering LLPS.

  • Resume Protocol A: Proceed to Step 3 of Protocol A (Seeding).

Part 4: Mechanistic Workflow Visualization

The following diagram maps the thermodynamic decision tree and physical states during the antisolvent crystallization of highly polar azetidines.

LLPS_Workflow Start Dissolve API in Primary Solvent AddAS Add Antisolvent (Generate Supersaturation) Start->AddAS Check Phase State Observation AddAS->Check LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Check->LLPS Rapid Addition (Spinodal Decomposition) Nucleation Primary Nucleation (Solid Crystal Lattice) Check->Nucleation Slow Addition (Metastable Zone) Recovery Heat to 40°C & Add 5% Primary Solvent LLPS->Recovery Recover Batch Isolate Filter under N2 Blanket Wash with Cold Antisolvent Nucleation->Isolate Seed Add Seed Crystals (Lower Activation Energy) Recovery->Seed Seed->Check Retry Cooling

Caption: Thermodynamic pathways of antisolvent crystallization: Nucleation vs. Liquid-Liquid Phase Separation.

References

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Mettler-Toledo International Inc. Available at:[Link]

  • Lu, J., et al. Process Design for Antisolvent Crystallization of Erythromycin Ethylsuccinate in Oiling-out System. Industrial & Engineering Chemistry Research, American Chemical Society (ACS). Available at:[Link]

  • MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, MDPI. Available at: [Link]

Validation & Comparative

Publish Comparison Guide: Strategic Integration of 3-Alkyl-Azetidine-3-Carbonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry[1]. Azetidines—highly strained four-membered nitrogen heterocycles—are frequently deployed to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while minimizing the lipophilic penalty often associated with larger rings like piperidines[1].

Within this chemical space, 3-substituted azetidine-3-carbonitriles have emerged as privileged building blocks. The introduction of a cyano (-CN) group at the 3-position exerts a strong electron-withdrawing effect, significantly lowering the pKa of the azetidine nitrogen. This reduction in basicity enhances membrane permeability and mitigates off-target liabilities, such as hERG channel blockade.

This guide provides an objective, in-depth technical comparison between two critical variants: 3-Methylazetidine-3-carbonitrile and 3-Ethylazetidine-3-carbonitrile hydrochloride , detailing their physicochemical profiles, mechanistic utility, and experimental handling.

Physicochemical & Structural Profiling

To effectively select between these two building blocks, researchers must weigh their structural differences against the specific needs of their lead optimization campaign. The table below summarizes their core quantitative data and practical applications.

Property3-Methylazetidine-3-carbonitrile HCl3-Ethylazetidine-3-carbonitrile HCl
CAS Number 936850-33-8[2]1205750-03-3[3]
Molecular Formula C5H9ClN2[2]C6H11ClN2[3]
Molecular Weight 132.59 g/mol [2]146.62 g/mol
Physical Form Crystalline Solid[2]Crystalline Solid[4]
Steric Profile Minimal bulk; compact quaternary centerModerate bulk; extended aliphatic shielding
Primary Application Optimizing ligand efficiency in tight pocketsEnhancing metabolic stability (CYP450 resistance)

Mechanistic Insights: Causality in Scaffold Selection

Why the Alkyl Substitution?

The quaternary carbon at the 3-position prevents metabolic oxidation (e.g., monoamine oxidase or CYP-mediated hydroxylation) that commonly plagues unsubstituted azetidines. The choice between a methyl and an ethyl group dictates the steric environment:

  • The Methyl Advantage : 3-Methylazetidine-3-carbonitrile offers a minimal steric footprint[2]. It is ideal for targets with tight binding pockets where ligand efficiency (LE) is critical. The methyl group provides sufficient shielding to the cyano group to prevent rapid in vivo hydrolysis without imposing severe steric clashes during target binding.

  • The Ethyl Advantage : 3-Ethylazetidine-3-carbonitrile provides enhanced steric shielding. In late-stage lead optimization, if a methyl-bearing candidate exhibits high intrinsic clearance (CLint) due to residual metabolic vulnerability, substituting with an ethyl group can drastically improve the pharmacokinetic half-life. The ethyl group acts as a physical barrier, restricting the conformational accessibility of the azetidine core to metabolic enzymes.

Why the Hydrochloride Salt?

Low molecular weight azetidines can be volatile and prone to atmospheric degradation or polymerization when stored as free bases. The hydrochloride salt form—which is standard for the ethyl variant[4] and highly recommended for the methyl variant[2]—ensures long-term bench stability, reduces hygroscopicity, and allows for precise stoichiometric weighing during parallel synthesis.

Experimental Protocols: Nucleophilic Aromatic Substitution (SNAr)

The following self-validating protocol details the base-mediated SNAr coupling of these azetidine-3-carbonitriles to a heteroaryl halide (e.g., a 2-chloropyrimidine derivative).

Objective : Covalently link the azetidine building block to a core scaffold while maintaining the integrity of the cyano group.

Step-by-Step Methodology & Causality :

  • Preparation & Stoichiometry : In an oven-dried vial, combine the heteroaryl chloride (1.0 equiv) and the selected Azetidine-3-carbonitrile hydrochloride (1.2 equiv). Causality: A slight excess of the azetidine ensures complete consumption of the valuable core scaffold.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 equiv) to the mixture, followed by anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Causality: DIPEA serves a dual purpose. First, it liberates the azetidine free base from its HCl salt (requiring 1 equiv)[2]. Second, it neutralizes the HCl generated during the SNAr process (requiring another 1 equiv). The excess ensures the reaction medium remains sufficiently basic to drive the nucleophilic attack. NMP is selected over DMF for its higher boiling point and superior solubilizing power for polar salts.

  • Thermal Activation : Heat the reaction to 90 °C for 4–12 hours. Causality: The steric bulk of the 3-alkyl group introduces kinetic friction. Elevated temperatures are required to overcome the activation energy barrier of the transition state. Note: The methyl variant typically reaches completion 2-4 hours faster than the ethyl variant under identical conditions due to lower steric hindrance.

  • Self-Validating In-Process Control (IPC) : Monitor the reaction via LC-MS. Validation: The reaction is deemed complete when the UV trace (254 nm) shows the disappearance of the starting heteroaryl chloride. The formation of the product is confirmed by the mass shift corresponding to the displacement of chlorine (-35.5 Da) and the addition of the azetidine core. The cyano group provides a distinct retention time shift (increased polarity) compared to non-cyano analogs.

  • Workup & Isolation : Dilute the mixture with Ethyl Acetate and wash with 5% aqueous LiCl (3x). Causality: NMP is highly water-soluble but notoriously difficult to remove via standard aqueous washing. Washing with 5% LiCl drastically increases the partition coefficient, forcing NMP into the aqueous layer and leaving the highly polar azetidine product in the organic phase.

Workflow Visualization

Workflow A Target Scaffold Design (Require sp3-rich polar group) B1 3-Methylazetidine-3-carbonitrile A->B1 Optimize for compact pockets B2 3-Ethylazetidine-3-carbonitrile HCl A->B2 Optimize for metabolic stability C1 Lower Steric Hindrance Faster SNAr Kinetics B1->C1 C2 Higher Steric Shielding Enhanced CYP450 Resistance B2->C2 D In Vitro ADME & Efficacy Profiling C1->D C2->D

Decision matrix for selecting 3-alkyl-azetidine-3-carbonitrile building blocks in lead optimization.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL
  • CAS 936850-33-8: 3-Cyano-3-methylazetidine hydrochloride Source: CymitQuimica URL
  • 3-Ethylazetidine-3-carbonitrile hydrochloride Source: BLDpharm URL
  • 3-methylazetidine-3-carbonitrile hydrochloride | 936850-33-8 Source: Sigma-Aldrich URL
  • 3-Ethylazetidine-3-carbonitrile hydrochloride 100mg pack Source: Kyberlife URL

Sources

Introduction: The Strategic Value of the Azetidine-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthesis of Substituted Azetidine-3-carbonitriles

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged" structural motif.[1] This four-membered saturated heterocycle offers a unique combination of properties: its inherent ring strain (approx. 25.4 kcal/mol) provides a distinct three-dimensional geometry, while remaining significantly more stable and easier to handle than its aziridine counterpart. This strained sp³-rich framework can enhance pharmacokinetic properties such as solubility and metabolic stability, making it an attractive scaffold for drug discovery.[2]

The incorporation of a carbonitrile group at the C-3 position further elevates the synthetic value of the azetidine core. The nitrile is not merely a placeholder; it is a versatile functional handle that can be transformed into a variety of other groups, including amines, amides, and carboxylic acids, providing a gateway to diverse chemical space.[3] This guide provides a comparative analysis of the primary synthetic strategies for accessing substituted azetidine-3-carbonitriles, offering field-proven insights into the causal relationships behind experimental choices and providing detailed, validated protocols for researchers in drug development.

Core Synthetic Philosophies: A Comparative Overview

The construction of the azetidine-3-carbonitrile framework generally follows two divergent strategic pathways. The choice between these routes is often dictated by the desired substitution pattern, the required stereochemical outcome, and the availability of starting materials.

  • Route A: Post-Cyclization Cyanation. This approach involves the formation of a suitably functionalized azetidine ring first, followed by the introduction of the nitrile group via nucleophilic substitution.

  • Route B: Pre-Cyclization Cyanation. This strategy incorporates the cyano group into an acyclic precursor, which is then induced to cyclize, forming the azetidine ring.

The logical flow and key decision points for these competing strategies are outlined below.

G cluster_0 Route A: Post-Cyclization Cyanation cluster_1 Route B: Pre-Cyclization Cyanation A_Start 1,3-Propanediol or γ-Amino Alcohol A_FormAzetidine Form Azetidine Ring (e.g., with 3-OH or 3-Halo) A_Start->A_FormAzetidine A_Activate Activate C-3 Position (e.g., -OH -> -OMs, -OTs, -Br) A_FormAzetidine->A_Activate A_Cyanation Nucleophilic Cyanation (e.g., KCN, NaCN) A_Activate->A_Cyanation A_Product Azetidine-3-carbonitrile A_Cyanation->A_Product B_Start β-Amino Alcohol B_Cyanomethylation N-Alkylation with Bromoacetonitrile B_Start->B_Cyanomethylation B_Acyclic Acyclic N-Cyanomethyl Amino Alcohol B_Cyanomethylation->B_Acyclic B_Activate Activate Hydroxyl Group (e.g., -> -OMs, -Cl) B_Acyclic->B_Activate B_Cyclization Base-Induced Intramolecular Cyclization B_Activate->B_Cyclization B_Product Azetidine-3-carbonitrile B_Cyclization->B_Product Start Choice of Starting Material & Desired Stereochemistry Start->A_Start Access to 3-functionalized propanediols Start->B_Start Enantioenriched β-amino alcohols available

Caption: Comparative workflow of the two primary synthetic routes.

In-Depth Analysis of Synthetic Methodologies

Route A: Synthesis via Nucleophilic Substitution

This classical approach is valued for its straightforwardness, particularly when a suitable 3-functionalized azetidine precursor is available. The key to this strategy is the efficient displacement of a good leaving group at the C-3 position with a cyanide nucleophile.

Causality Behind Experimental Choices:

  • Leaving Group: 3-Bromo- and 3-tosyloxy-azetidines are common substrates. Bromides are often preferred due to the high nucleophilicity of cyanide, which can readily displace the bromide ion. The synthesis of 3-bromo-3-ethylazetidines, for instance, has been shown to be an effective precursor for subsequent cyanation.[3]

  • N-Substituent: The nitrogen substituent plays a critical role. Bulky groups like tert-butyl or benzhydryl can sterically shield the nitrogen, preventing unwanted side reactions. More importantly, electron-withdrawing groups (e.g., sulfonyl, carbamate) stabilize the strained ring against nucleophilic attack and ring-opening, which is a common failure mode.[4]

  • Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like acetonitrile (MeCN) or DMSO to solvate the cyanide salt and promote an S_N2 reaction pathway. Heating is often required to drive the reaction to completion.[3]

Advantages:

  • Conceptually simple and direct.

  • Effective for producing achiral or racemic 3-substituted azetidines.

Limitations:

  • Can be difficult to achieve high stereoselectivity without a pre-existing chiral center.

  • The synthesis of the starting 3-haloazetidine can sometimes be multi-step.

  • Potential for side reactions, including elimination, if the substrate or conditions are not optimized.

Route B: Synthesis via Intramolecular Cyclization

This elegant and highly adaptable strategy has become the method of choice for accessing complex and enantiomerically pure azetidine-3-carbonitriles. The synthesis begins with readily available chiral β-amino alcohols, ensuring that stereochemical integrity is maintained throughout the sequence.[5][6]

Causality Behind Experimental Choices:

  • N-Cyanomethylation: The first step involves the alkylation of the secondary amine of the β-amino alcohol with bromoacetonitrile.[5][6] This step is typically high-yielding and sets the stage for the crucial cyclization.

  • Hydroxyl Activation & Cyclization: The terminal hydroxyl group is converted into a better leaving group, most commonly a mesylate or a chloride.[4][6] The subsequent application of a strong, non-nucleophilic base then induces an intramolecular S_N2 reaction, where the nitrogen anion displaces the leaving group to form the four-membered ring.

  • Control of Diastereoselectivity: For precursors with multiple stereocenters, the choice of base and reaction conditions is critical for controlling the diastereomeric outcome. For example, in the synthesis of certain 2,4-disubstituted azetidines, lithium hexamethyldisilazide (LiHMDS) might favor one epimer, while potassium hexamethyldisilazide (KHMDS) can selectively produce the other.[6] This level of control is a significant advantage of this route.

Advantages:

  • Excellent control over stereochemistry, starting from enantiopure β-amino alcohols.[5][7]

  • High modularity, allowing for diverse substitution patterns at N, C-2, and C-4.

  • Generally high-yielding and robust for a wide range of substrates.

Limitations:

  • Requires a multi-step sequence from the initial starting material.

  • Careful optimization of the base and reaction conditions is necessary to control diastereoselectivity.

Quantitative Comparison of Synthetic Routes

The following table summarizes key performance indicators for representative examples of each synthetic route, based on data from peer-reviewed literature.

Parameter Route A: Nucleophilic Substitution [3]Route B: Intramolecular Cyclization [6]
Starting Material 1-Benzhydryl-3-bromo-3-ethylazetidineN-allyl-N-(2-chloro-1-phenylethyl)aminoacetonitrile
Key Reagent Potassium Cyanide (KCN)Lithium Hexamethyldisilazide (LiHMDS)
Solvent / Temp MeCN / RefluxTHF / -50 °C
Typical Yield Good (Specific yield not stated, but successful)93% (Combined for two diastereomers)
Diastereomeric Ratio N/A (Achiral product)~1.2 : 1 (Separable by chromatography)
Key Advantage Direct conversion of a halo-azetidineHigh yield and excellent stereochemical control

Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of a representative azetidine-3-carbonitrile via each major route.

Protocol 1: Synthesis of 1-Benzhydryl-3-ethylazetidine-3-carbonitrile (Route A)

This protocol is adapted from the work of D'hooghe et al. and demonstrates the nucleophilic displacement on a pre-formed azetidine ring.[3]

G start Start: 1-Benzhydryl-3-bromo- 3-ethylazetidine reagents Add: - KCN (1.5 equiv) - MeCN (solvent) start->reagents conditions Heat: - Reflux (Δ) - 1 day reagents->conditions workup Workup: - Aqueous Extraction - Column Chromatography conditions->workup product Product: 1-Benzhydryl-3-ethyl- azetidine-3-carbonitrile workup->product

Caption: Workflow for Route A: Nucleophilic Substitution.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-benzhydryl-3-bromo-3-ethylazetidine (1.0 equiv) in acetonitrile (MeCN), add potassium cyanide (KCN, 1.5 equiv).

  • Heating: Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1-benzhydryl-3-ethylazetidine-3-carbonitrile.

Protocol 2: Synthesis of (2S,4S)-1-Allyl-2-cyano-4-phenylazetidine (Route B)

This protocol is adapted from the work of Werness et al. and showcases the powerful stereocontrolled synthesis via intramolecular cyclization.[5][6]

Step-by-Step Methodology:

This is a three-step sequence starting from the corresponding β-amino alcohol.

Step 1: N-Alkylation with Bromoacetonitrile

  • To a solution of the secondary amino alcohol (1.0 equiv) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 equiv) and bromoacetonitrile (1.2 equiv).

  • Stir the mixture at room temperature for 12-18 hours until the starting material is consumed.

  • Filter off the solids and concentrate the filtrate to obtain the crude N-cyanomethylated amino alcohol, which is often used directly in the next step.

Step 2: Formation of the Benzylic Chloride

  • Dissolve the crude N-cyanomethylated amino alcohol (1.0 equiv) in dichloromethane (DCM).

  • Add pyridine (2.0 equiv) and cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude chloride precursor.

Step 3: Base-Induced Ring Closure

  • Dissolve the crude chloride precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -50 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of lithium hexamethyldisilazide (LiHMDS, 1.1 equiv, typically 1.0 M in THF) dropwise.

  • Stir the reaction at -50 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting diastereomeric mixture of 2-cyano azetidines by flash chromatography to isolate the individual stereoisomers.

Conclusion and Future Outlook

The synthesis of substituted azetidine-3-carbonitriles is a dynamic area of research, driven by the immense potential of these scaffolds in drug discovery.[2][8] While classical nucleophilic substitution methods offer a direct route, the modern strategy of intramolecular cyclization of cyanomethylated amino alcohols provides unparalleled control over stereochemistry and substitution patterns.[5][6][7] The choice of synthesis is a critical decision based on a careful analysis of the target molecule's complexity, stereochemical requirements, and the availability of starting materials. As synthetic methodologies continue to advance, we can expect to see even more efficient and selective ways to produce these valuable building blocks, further enabling the exploration of novel and effective therapeutics.

References

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Available from: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1).
  • D'hooghe, M., et al. (n.d.). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. European Journal of Organic Chemistry.
  • Kadhim, A. S., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Werness, S. A., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Medicinal and Chemical Sciences.
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  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
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The Azetidine Scaffold: A Comparative Guide to the Biological Activity of 3-Ethylazetidine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural constraints and physicochemical properties make it a valuable scaffold for the development of novel therapeutics.[1][2] This guide provides a comparative analysis of the biological activity of 3-Ethylazetidine and other substituted azetidines, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While specific biological data for 3-Ethylazetidine is limited in publicly available literature, by examining its structural analogs, we can infer its potential activities and understand the impact of substitution on the azetidine core.

The Azetidine Moiety: A Privileged Scaffold in Drug Discovery

The compact and rigid nature of the azetidine ring offers several advantages in drug design. Compared to more flexible acyclic amines or larger heterocyclic rings like piperidine and pyrrolidine, the azetidine scaffold can enhance metabolic stability, improve aqueous solubility, and provide a unique three-dimensional vector for interacting with biological targets.[2] These properties have led to the incorporation of azetidines into a range of biologically active molecules, from central nervous system (CNS) modulators to anticancer and antimicrobial agents.[2]

Comparative Biological Activities of 3-Substituted Azetidines

The biological activity of azetidine derivatives is highly dependent on the nature and position of their substituents. The 3-position, in particular, has been a key site for modification to modulate potency and selectivity for various biological targets.

Inhibition of Monoamine Transporters

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synapse and are important targets for antidepressants and treatments for other CNS disorders.[3] Several 3-substituted azetidines have shown potent activity as monoamine reuptake inhibitors.

While data for 3-Ethylazetidine is not available, studies on 3-phenethylazetidine derivatives highlight the importance of the substituent at the 3-position for potent triple reuptake inhibition (inhibition of DAT, NET, and SERT).[1] The ethyl group in 3-Ethylazetidine represents a simple alkyl substituent, which can be contrasted with the more complex and potent phenethyl group.

Table 1: Comparative Inhibitory Activities of Azetidine Derivatives on Monoamine Transporters

CompoundTargetIC50 / Ki (nM)Reference
Hypothetical 3-Ethylazetidine DAT, NET, SERTData not available-
3-Phenethylazetidine Derivative (2at) SERTIC50: 1.8[1]
NETIC50: 12.3[1]
DATIC50: 45.6[1]
3-Aryl-3-arylmethoxy-azetidine (7c) SERTKi: 1.0[4]
3-Aryl-3-arylmethoxy-azetidine (7i) SERTKi: 1.3[4]

The data suggests that larger, more complex substituents at the 3-position, particularly those with aromatic moieties, are crucial for high-affinity binding to monoamine transporters.

Modulation of Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release.[5] Inhibition of VMAT2 can deplete monoamine stores and is a therapeutic strategy for hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia.[6]

Azetidine analogs have been investigated as VMAT2 inhibitors. For instance, novel cis- and trans-2,4-disubstituted azetidine derivatives have demonstrated potent inhibition of [3H]dopamine uptake into synaptic vesicles, with Ki values in the nanomolar range.[7] The substitution pattern is critical, with the size and nature of the groups at the 2- and 4-positions significantly influencing activity. While these are not 3-substituted azetidines, they underscore the potential of the azetidine scaffold to target VMAT2. A simple 3-ethyl substituent is unlikely to confer high potency on its own, but could serve as a starting point for more elaborate substitution patterns.

Table 2: VMAT2 Inhibitory Activity of Azetidine Analogs

CompoundTargetKi (nM)Reference
Hypothetical 3-Ethylazetidine VMAT2Data not available-
cis-4-Methoxy-2,4-bis(2-(4-methoxyphenyl)ethyl)azetidine (22b) VMAT224[7]
trans-2,4-Bis(2-(benzo[d][1][7]dioxol-5-yl)ethyl)azetidine (15c) VMAT231[7]
Inhibition of GABA Uptake

The γ-aminobutyric acid (GABA) transporters (GATs) regulate the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[8] Inhibitors of GATs can enhance GABAergic neurotransmission and have therapeutic potential as anticonvulsants and anxiolytics.[9]

Studies have shown that azetidine derivatives can act as GABA uptake inhibitors. For example, azetidin-2-ylacetic acid derivatives have shown potent inhibition of GAT-1, with IC50 values in the low micromolar range.[10] Furthermore, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives displayed moderate affinity for GAT-1 and GAT-3.[10] These examples highlight that functional groups at the 3-position, such as hydroxyl and carboxylic acid moieties, are important for interacting with GABA transporters. A simple ethyl group at this position would likely result in significantly lower or no activity at these transporters.

Table 3: GABA Transporter Inhibitory Activity of Azetidine Derivatives

CompoundTargetIC50 (µM)Reference
Hypothetical 3-Ethylazetidine GATsData not available-
Azetidin-2-ylacetic acid derivative GAT-12.01[10]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) GAT-126.6[10]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) GAT-331.0[10]

Experimental Protocols for Assessing Biological Activity

To ensure the scientific integrity of the comparative data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of azetidine derivatives.

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

TripleReuptakeAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Culture cells expressing hDAT, hNET, or hSERT Incubation Incubate cells with test compounds CellCulture->Incubation CompoundPrep Prepare serial dilutions of test compounds CompoundPrep->Incubation AddRadioligand Add [3H]dopamine, [3H]norepinephrine, or [3H]serotonin Incubation->AddRadioligand Terminate Terminate uptake by rapid filtration AddRadioligand->Terminate Scintillation Measure radioactivity using a scintillation counter Terminate->Scintillation IC50 Calculate IC50 values Scintillation->IC50

Workflow for a monoamine transporter uptake assay.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium.

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells with assay buffer.

    • Add the test compound dilutions to the wells and pre-incubate.

    • Initiate uptake by adding a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a defined period at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Vesicular Monoamine Uptake ([³H]Dopamine) Assay

This assay assesses the ability of a compound to inhibit the uptake of [³H]dopamine into isolated synaptic vesicles.

VMAT2_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis VesiclePrep Isolate synaptic vesicles from rat brain tissue Preincubation Pre-incubate vesicles with test compounds VesiclePrep->Preincubation CompoundPrep Prepare serial dilutions of test compounds CompoundPrep->Preincubation Uptake Initiate uptake with [3H]dopamine and ATP Preincubation->Uptake Termination Terminate uptake by rapid filtration Uptake->Termination Scintillation Measure radioactivity on filters Termination->Scintillation Ki_Calc Calculate Ki values Scintillation->Ki_Calc

Workflow for a VMAT2 [3H]dopamine uptake assay.

Methodology:

  • Synaptic Vesicle Preparation: Isolate synaptic vesicles from fresh rat brain tissue (e.g., striatum) by differential centrifugation.

  • Compound Preparation: Prepare serial dilutions of test compounds in a suitable buffer.

  • Uptake Assay:

    • In a 96-well plate, combine the synaptic vesicle preparation, assay buffer, and test compound dilutions.

    • Pre-incubate the mixture at 30°C.

    • Initiate the uptake by adding [³H]dopamine and ATP.

    • Incubate for a specific time (e.g., 6 minutes) at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethylenimine.

  • Data Analysis:

    • Wash the filters with ice-cold buffer and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

GABA Uptake Assay

This assay measures the inhibition of [³H]GABA uptake into cells expressing specific GABA transporter subtypes.

GABAUptakeAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Culture HEK293 cells expressing GAT subtypes PreIncubate Pre-incubate cells with test compounds CellCulture->PreIncubate CompoundPrep Prepare serial dilutions of test compounds CompoundPrep->PreIncubate AddGABA Initiate uptake with [3H]GABA PreIncubate->AddGABA Terminate Terminate uptake by washing with cold buffer AddGABA->Terminate Lysis Lyse cells Terminate->Lysis Scintillation Measure radioactivity Lysis->Scintillation IC50 Calculate IC50 values Scintillation->IC50

Workflow for a GABA uptake assay.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the desired GAT subtype (e.g., GAT-1, GAT-3) in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Performance:

    • Wash the cells with pre-warmed assay buffer.

    • Add the assay buffer containing the test compound and pre-incubate.

    • Initiate uptake by adding assay buffer containing a fixed concentration of [³H]GABA.

    • Incubate for a defined period at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Data Analysis:

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure radioactivity.

    • Calculate the specific uptake and percentage of inhibition to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The available data, although not directly inclusive of 3-Ethylazetidine, provides valuable insights into the SAR of 3-substituted azetidines.

  • For Monoamine Transporter Inhibition: Large, hydrophobic, and often aromatic substituents at the 3-position are critical for high-affinity binding. The simple ethyl group of 3-Ethylazetidine is unlikely to provide the necessary interactions for potent inhibition.

  • For VMAT2 Inhibition: The overall substitution pattern on the azetidine ring is crucial. While data on 3-substituted azetidines is scarce for this target, the high potency of 2,4-disubstituted analogs suggests that multiple points of interaction with the transporter are necessary.

  • For GABA Uptake Inhibition: Polar functional groups, such as hydroxyl or carboxylic acid moieties, at the 3-position appear to be important for activity. The non-polar ethyl group would likely not be favorable for binding to GABA transporters.

Conclusion

The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the biological activity of the simple 3-Ethylazetidine remains to be fully elucidated, by comparing its structure to more complex and biologically characterized analogs, we can appreciate the profound impact of substitution on the azetidine core in directing activity towards specific biological targets. The ethyl group serves as a fundamental building block, and its modification with larger, more functionalized moieties has been shown to yield potent inhibitors of monoamine transporters, VMAT2, and GABA transporters. Future research focusing on the systematic exploration of 3-alkylazetidines could provide a more complete picture of their therapeutic potential and further solidify the azetidine ring as a privileged scaffold in modern drug discovery.

References

  • Hahn, G. H., et al. (2014). Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3470. [Link]

  • Singh, R., et al. (2019). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate. [Link]

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  • Wang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [Link]

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Structure-Activity Relationship of 3-Substituted Azetidines: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Bioisosteric replacement, SAR dynamics, physicochemical profiling, and experimental validation.

Executive Summary: The Azetidine Advantage

In contemporary medicinal chemistry, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve clinical success rates. Among saturated heterocycles, azetidines —four-membered nitrogen-containing rings—have emerged as privileged bioisosteres for larger rings (piperidines, pyrrolidines) and acyclic groups (isopropyl, gem-dimethyl)[1][2].

Specifically, 3-substituted azetidines offer a unique vector for structural diversification. By modifying the C3 position, drug developers can precisely tune basicity (pKa), lipophilicity (LogD), and metabolic stability without drastically altering the molecule's steric bulk[2][3]. This guide objectively compares 3-substituted azetidines against traditional scaffolds, detailing the mechanistic rationale behind their superior physicochemical performance and providing the experimental frameworks necessary to validate these claims.

Comparative Physicochemical Profiling

Traditional lead optimization often struggles with the "lipophilicity trap"—where increasing target affinity inadvertently increases LogP/LogD, leading to poor aqueous solubility and rapid cytochrome P450 (CYP450) mediated clearance[4].

Replacing a piperidine or pyrrolidine ring with a 3-substituted azetidine introduces ring strain (approx. 26 kcal/mol) and alters the electron distribution. The proximity of the C3 substituent to the basic nitrogen (separated by only two carbon atoms) allows for strong inductive effects. For example, introducing an electronegative group (e.g., -F, -OCH 3​ ) at the C3 position significantly depresses the amine's pKa, thereby reducing the basicity and lowering the LogD at physiological pH (7.4)[5][6].

Table 1: Comparative Physicochemical Properties of Common Nitrogen Heterocycles
Scaffold / BioisostereRepresentative C3/C4 SubstituentRelative pKaLogD 7.4​ ImpactHLM Stability ( T1/2​ )Structural Rigidity ( Fsp3​ )
Piperidine (Reference)4-MorpholinoHigh (~9.5 - 10.5)High (+1.5 to +2.0)Low (< 30 min)Moderate
Pyrrolidine 3-MethoxyModerate (~8.5 - 9.5)Moderate (+1.0)Moderate (~45 min)Moderate
Azetidine 3-MorpholinoTunable (~7.5 - 8.5)Low (+0.2 to +0.8)High (> 70 min)High
Azetidine 3-Fluoro / 3,3-DifluoroLow (~6.0 - 7.0)Very Low (< +0.5)Very High (> 120 min)High

Data synthesized from comparative SAR studies of Neurokinin-2 antagonists and general azetidine profiling[2][3][4].

Mechanistic Causality: The enhanced metabolic stability of azetidines compared to larger azacycles is primarily driven by two factors. First, the reduced LogD lowers the compound's nonspecific affinity for the lipophilic active sites of CYP450 enzymes. Second, the higher calculated energy barrier for the abstraction of hydrogen atoms on the α -carbons adjacent to the strained azetidine nitrogen makes it inherently more resistant to oxidative dealkylation[1].

SAR Dynamics at the C3 Position

The C3 position of the azetidine ring acts as a critical "tuning dial" for medicinal chemists. Because the azetidine ring is puckered (butterfly conformation), substituents at the C3 position project outward, providing an excellent exit vector to interact with target binding pockets while maintaining a compact core[7][8].

  • C3-Alkoxy/Aryloxy (-OR): Improves aqueous solubility and acts as a hydrogen bond acceptor. Often used to replace bulky, metabolically labile aromatic ethers.

  • C3-Fluoro (-F): Exerts a strong electron-withdrawing inductive effect through the σ -bonds, pulling electron density away from the nitrogen. This lowers the pKa, increases the fraction of un-ionized drug at pH 7.4, and dramatically improves passive membrane permeability[5].

  • C3-Amino (-NR 2​ ): Allows for the attachment of highly polar or bulky groups (e.g., morpholine, piperazine) to probe solvent-exposed regions of a receptor binding site, as demonstrated in the optimization of NK2 receptor antagonists[3][4].

SAR_Workflow Lead Traditional Lead (Piperidine/Pyrrolidine) ScaffoldHop Scaffold Hopping (Ring Contraction) Lead->ScaffoldHop Azetidine Azetidine Core ScaffoldHop->Azetidine C3_Fluoro C3-Fluoro (-F) Lowers pKa, Boosts Permeability Azetidine->C3_Fluoro C3_Methoxy C3-Methoxy (-OCH3) Improves Solubility Azetidine->C3_Methoxy C3_Amine C3-Amine (-NR2) Target Affinity Tuning Azetidine->C3_Amine ADME Optimized ADME Profile (High T1/2, Low LogD) C3_Fluoro->ADME C3_Methoxy->ADME C3_Amine->ADME

Fig 1: Logical workflow of SAR optimization using 3-substituted azetidines.

Case Studies in Target Optimization

Case Study A: Neurokinin-2 (NK2) Receptor Antagonists

In the development of NK2 receptor antagonists, researchers faced a challenge with a 4,4-disubstituted piperidine lead that suffered from rapid N-benzyl oxidation due to high lipophilicity (LogD = 3.2). By replacing the piperidine with a 3-(4-morpholinyl)-1-azetidinyl moiety, the functional potency in the rabbit pulmonary artery (RPA) assay was maintained (pA 2​ = 9.3), while the in vitro metabolic stability in human liver microsomes ( T1/2​ ) increased to 70 minutes[3][4]. Further tuning of the C3 substituent led to sulfamide analogues with exceptional stability ( T1/2​ > 120 min) and high potency[3].

Case Study B: Fine-Tuning Fluorophores (Janelia Fluor Dyes)

Beyond traditional therapeutics, 3-substituted azetidines have revolutionized biological imaging. The incorporation of azetidine rings into rhodamine scaffolds (creating Janelia Fluor dyes) increased brightness and photostability. Researchers demonstrated that substituting the C3 position of the azetidine ring (e.g., with fluorine to make 3,3-difluoroazetidine) allowed for the rational tuning of the spectral properties and the lactone-zwitterion equilibrium without sacrificing the fluorescence quantum yield, yielding highly cell-permeable dyes like JF525[6].

Metabolic_Evasion Start Drug Candidate in Liver Pip Piperidine Scaffold (High LogD, Low Steric Hindrance) Start->Pip Aze 3-Substituted Azetidine (Low LogD, High Ring Strain) Start->Aze CYP_Fast High CYP450 Affinity Rapid α-Carbon Abstraction Pip->CYP_Fast Clearance Rapid Clearance (T1/2 < 30 min) CYP_Fast->Clearance CYP_Slow Low CYP450 Affinity High Energy Barrier for Abstraction Aze->CYP_Slow Stability Prolonged Half-Life (T1/2 > 120 min) CYP_Slow->Stability

Fig 2: Mechanistic pathway of CYP450 metabolic evasion by azetidine scaffolds.

Experimental Protocols for Physicochemical Validation

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to quantify the advantages of 3-substituted azetidines.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance and half-life ( T1/2​ ) of the azetidine derivatives.

Rationale: Microsomes contain the primary oxidative enzymes (CYP450s). An NADPH regenerating system is strictly required because CYP450 enzymes are monooxygenases that rely on NADPH as an electron donor to reduce molecular oxygen during the oxidation of the drug substrate.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 3-substituted azetidine test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Note: Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl 2​ ).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials.

  • Data Processing: Quantify the remaining parent compound via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time. Calculate T1/2​ using the slope of the linear regression ( k ): T1/2​=−0.693/k .

Protocol B: Shake-Flask Determination of LogD 7.4​

This protocol objectively measures the distribution coefficient, validating the lipophilicity reduction claims.

Rationale: Because 3-substituted azetidines contain ionizable basic nitrogens, LogD (which accounts for ionization at a specific pH) is a more accurate predictor of in vivo behavior than LogP (which only measures the neutral species).

Step-by-Step Methodology:

  • Phase Saturation: Mutually saturate 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Separate the phases.

  • Sample Preparation: Dissolve the azetidine derivative in the saturated PBS phase to a concentration of 100 µM.

  • Partitioning: In a glass vial, combine equal volumes (e.g., 2 mL each) of the compound-spiked PBS and the saturated 1-octanol.

  • Equilibration: Mechanically shake the vials at 25°C for 60 minutes to ensure complete thermodynamic partitioning of the compound between the aqueous and lipid phases.

  • Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to achieve a crisp phase separation and eliminate micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogD 7.4​ using the formula: LogD7.4​=log10​([Solute]PBS​[Solute]octanol​​) .

References

  • Jürgens, J., Schedletzky, H., Heisig, P., et al. "Quantitative Structure-Activity Relationships of Antibacterial Agents, 7-Heterocyclic Amine Substituted 1-Cyclopropyl-6, 8-difluoro-4-oxoquinoline-3-carboxylic Acids." Quantitative Structure-Activity Relationship, 1994. Available at:[Link]

  • Wu, X., et al. "Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor." Journal of Medicinal Chemistry, 2002 Nov 21;45(24):5365-77. Available at:[Link]

  • Wu, X., et al. "Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor." ResearchGate, 2002. Available at:[Link]

  • Ramisetty, M. K., et al. "Exploration of Oxetanes and Azetidines in Structure-based Drug Design." Thieme Connect, 2023. Available at:[Link]

  • Couty, F., et al. "Examples of azetidine‐based bioisosters." ResearchGate, 2021. Available at:[Link]

  • Talele, T. T., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PMC, 2020. Available at:[Link]

  • Sharma, P., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026. Available at: [Link]

  • Rasa, A., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." MDPI, 2023. Available at:[Link]

  • Grimm, J. B., et al. "A general method to fine-tune fluorophores for live-cell and in vivo imaging." PMC / Nature Methods, 2017. Available at: [Link]

Sources

Comprehensive Analytical Guide: Structural Confirmation and Purity Benchmarking of 3-Ethylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3)

Executive Summary & Scientific Context

In modern medicinal chemistry, the incorporation of strained four-membered nitrogen heterocycles—specifically azetidines—has become a cornerstone strategy for modulating lipophilicity, increasing spatial rigidity, and improving the metabolic stability of CNS-focused lead libraries[1].

However, the structural validation of highly polar, low-molecular-weight building blocks like 3-Ethylazetidine-3-carbonitrile hydrochloride presents unique analytical bottlenecks. Synthetic routes can inadvertently yield regioisomers (e.g., 2-ethylazetidine-3-carbonitrile) or ring-opened impurities[2]. Furthermore, commercial batches vary wildly in quality, making rigorous benchmarking essential[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different analytical modalities. By moving away from standard, often ineffective techniques (like reverse-phase LC) and adopting specialized protocols, laboratories can establish a self-validating system to confirm the exact 3,3-disubstitution pattern and ensure >97% purity for downstream coupling.

Comparative Analysis of Analytical Modalities

To confirm the structure and purity of 3-Ethylazetidine-3-carbonitrile hydrochloride, analytical teams must choose the correct diagnostic tools. Below is an objective comparison of the performance of standard versus specialized analytical alternatives.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary ObjectivePerformance on Azetidine HCl SaltsVerdict / Practical Utility
Reverse-Phase LC-MS (C18) Purity & MassPoor: The highly polar salt elutes in the void volume (k' < 0.5), causing co-elution with impurities.Not Recommended. Fails to resolve ring-opened byproducts.
HILIC-HRMS Purity & MassExcellent: Retains the polar amine salt (k' > 3.0), providing baseline resolution of trace impurities.Gold Standard for Purity. Confirms exact mass ([M+H]+ 111.0922).
1D NMR (1H / 13C) ConnectivityGood: Identifies the ethyl and nitrile groups, but symmetry can make regioisomer distinction tricky.Routine QC. Requires high sample concentration.
2D NMR (COSY / HSQC) Absolute RegiochemistryExcellent: Unequivocally proves the 3,3-disubstitution pattern via carbon-proton correlations.Gold Standard for Structure. Essential for first-time batch validation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The causality behind these specific experimental choices is rooted in the physicochemical nature of the azetidine hydrochloride salt.

Protocol A: High-Fidelity NMR Acquisition for Polar Salts

Causality: The hydrochloride salt of this azetidine is highly hygroscopic. If analyzed in CDCl3​ , it will not dissolve. If analyzed in D2​O , the diagnostic amine protons ( NH2+​ ) will rapidly exchange with deuterium and disappear from the spectrum. Therefore, anhydrous DMSO−d6​ is the mandatory solvent to lock the proton exchange and observe the full structural profile.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15 mg of 3-Ethylazetidine-3-carbonitrile hydrochloride (e.g., a >97% purity commercial batch[4]) into a dry vial.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO−d6​ (100.0 atom % D). Vortex for 30 seconds until optically clear.

  • Acquisition (1H NMR): Run at 400 MHz using 16 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration.

  • Validation Check: The integration of the ethyl group (total 5H) must perfectly match the integration of the azetidine ring protons (total 4H). The presence of a broad singlet near 9.5 ppm (2H) confirms the intact hydrochloride salt form.

Table 2: Benchmark NMR Chemical Shifts (in DMSO-d6)
Position1H Chemical Shift (ppm)MultiplicityIntegration13C Chemical Shift (ppm)
Ethyl -CH3 ~0.95Triplet (t)3H~8.5
Ethyl -CH2- ~1.90Quartet (q)2H~26.2
Azetidine C2, C4 ~4.10 - 4.40Multiplet (m)4H~52.4
Nitrile (-CN) ---~119.5
Quaternary C3 ---~34.8
Amine Salt (NH2+) ~9.50Broad singlet (br s)2H-
Protocol B: HILIC-HRMS Profiling

Causality: As a low-molecular-weight aliphatic amine ( MWfreebase​ = 110.08 g/mol ), this compound is extremely hydrophilic. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase to retain the compound, allowing it to separate from potentially interfering synthetic byproducts before entering the mass spectrometer.

Step-by-Step Methodology:

  • Column Setup: Install a HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in H2​O (pH 3.0). Crucial for maintaining the ionization state of the amine.

    • Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B and ramp down to 50% B over 5 minutes. (Note: HILIC gradients run opposite to reverse-phase).

  • Detection: Operate the HRMS in Electrospray Ionization Positive (ESI+) mode. Extract the exact mass for C6​H11​N2+​ ( m/z 111.0922).

Mandatory Visualizations: Analytical Logic & Pathways

To streamline laboratory decision-making, the following diagrams map out the macro-analytical workflow and the micro-molecular fragmentation pathways.

Workflow A 3-Ethylazetidine-3-carbonitrile HCl Sample Input B HILIC-HRMS (Purity & Exact Mass) A->B C 1D & 2D NMR (Regioisomer Check) A->C D Impurity Detected? B->D C->D E Reject / Repurify (Substandard Batch) D->E Yes F Validated Product (>97% Purity) D->F No

Analytical workflow for validating 3-Ethylazetidine-3-carbonitrile HCl.

Fragmentation M [M+H]+ m/z 111.09 F1 Loss of HCN (-27 Da) m/z 84.08 M->F1 Primary CID F2 Loss of Ethyl (-29 Da) m/z 82.05 M->F2 Minor Pathway F3 Ring Cleavage m/z 55.04 F1->F3 Secondary CID

Diagnostic ESI-MS/MS fragmentation pathway for structural confirmation.

Conclusion

When evaluating 3-Ethylazetidine-3-carbonitrile hydrochloride for use in complex synthetic pipelines, relying on standard analytical templates is insufficient. By comparing analytical alternatives, it is clear that HILIC-HRMS combined with anhydrous DMSO-d6 NMR provides the only self-validating, foolproof method to confirm the 3,3-disubstitution pattern and benchmark product purity against substandard alternatives. Adhering to these protocols ensures that downstream drug discovery efforts are built on a foundation of absolute structural certainty.

References

  • [1] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (PMC). Available at:[Link]

  • [2] Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines. CORE. Available at:[Link]

  • [3] 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3). Lead Sciences. Available at:[Link]

Sources

Spectroscopic Validation and Comparative Analysis of 3-Ethylazetidine-3-carbonitrile Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The integration of sp³-rich, conformationally restricted scaffolds like azetidines has become a cornerstone in modern medicinal chemistry, offering improved metabolic stability and enhanced pharmacokinetic profiles. Among these, 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS 1205750-03-3) serves as a critical bifunctional building block for drug discovery[1].

However, the structural compactness of this molecule and the presence of the hydrochloride salt demand rigorous spectroscopic validation. Differentiating it from closely related alternatives—such as the methyl-substituted or unsubstituted analogs—requires a deep understanding of how specific functional groups influence spectral behavior. This guide provides an objective comparison of these scaffolds and outlines self-validating experimental protocols to ensure structural integrity.

Structural Landscape & Alternative Scaffolds

When selecting an azetidine building block, researchers must balance steric bulk with synthetic accessibility. The ethyl substitution at the 3-position provides unique lipophilic vectors compared to its analogs. To objectively evaluate the identity and purity of 3-ethylazetidine-3-carbonitrile hydrochloride, we benchmark its spectroscopic signatures against two primary alternatives:

  • 3-Methylazetidine-3-carbonitrile hydrochloride (CAS 936850-33-8): A less sterically hindered analog[2].

  • Azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8): The unsubstituted parent scaffold, frequently utilized as a core in fluorescent dyes and small-molecule inhibitors[3][4].

Comparative Spectroscopic Data

The following table synthesizes the diagnostic analytical markers required to differentiate these three scaffolds.

ScaffoldCAS Number¹H NMR Diagnostic Signals (DMSO-d₆)MS (ESI+) [M+H]⁺IR (C≡N stretch)
3-Ethylazetidine-3-carbonitrile HCl 1205750-03-3~0.9 ppm (t, 3H), ~1.9 ppm (q, 2H), ~4.3 ppm (m, 4H)m/z 111.1~2245 cm⁻¹
3-Methylazetidine-3-carbonitrile HCl 936850-33-8~1.6 ppm (s, 3H), ~4.2 ppm (m, 4H)m/z 97.1~2245 cm⁻¹
Azetidine-3-carbonitrile HCl 345954-83-8~3.8 ppm (m, 1H), ~4.1 ppm (m, 4H)m/z 83.1~2248 cm⁻¹

Mechanistic Insights into Spectral Shifts (Causality)

As an application scientist, it is crucial to understand why these data points manifest, rather than simply matching numbers.

  • Causality in NMR: In the ¹H NMR spectrum of 3-ethylazetidine-3-carbonitrile, the azetidine ring protons (C2 and C4) are highly deshielded (~4.2–4.5 ppm). This is driven by the combined electron-withdrawing inductive effects of the adjacent protonated amine (NH₂⁺) and the nitrile group. Furthermore, the 3,3-disubstitution locks the ring puckering. Unlike the unsubstituted analog[4], the bulky ethyl group restricts rapid ring inversion, often resulting in complex multiplets or an AB system for the ring protons.

  • Causality in Mass Spectrometry: The secondary amine of the azetidine ring is highly basic. In ESI+ mode, it readily accepts a proton, making the [M+H]⁺ ion the base peak. Because the hydrochloride counterion is invisible in positive mode, MS alone cannot validate the salt form; it must be paired with orthogonal techniques like NMR.

  • Causality in FT-IR: The nitrile (C≡N) stretch is a reliable, sharp diagnostic marker at ~2245 cm⁻¹. The hydrochloride salt form induces a massive, broad N-H stretching band (2800–3000 cm⁻¹), which often obscures the underlying aliphatic C-H stretches of the ethyl group.

Experimental Methodologies: A Self-Validating Protocol

Every analytical workflow must be a self-validating system. The protocols below are designed with built-in causality to ensure that any degradation or impurity is immediately obvious.

Protocol A: Self-Validating NMR Acquisition (¹H and ¹³C)

Rationale: DMSO-d₆ is selected over D₂O to prevent deuterium exchange of the NH₂⁺ protons. By retaining these protons, the integration ratio between the aliphatic ethyl signals and the exchangeable amine protons mathematically proves whether the sample is a stoichiometric hydrochloride salt or a partially degraded free base.

  • Sample Handling: Weigh 15 mg of the compound under a dry nitrogen atmosphere. Azetidine salts are highly hygroscopic; moisture will introduce a broad water peak at ~3.3 ppm that can mask ring protons.

  • Preparation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS as an internal reference.

  • ¹H NMR Acquisition: Acquire at 400 MHz with a relaxation delay (d1) of 2 seconds. This extended delay ensures complete relaxation of the ethyl protons, allowing for quantitative integration against the ring protons.

  • ¹³C NMR Acquisition: Acquire at 100 MHz with proton decoupling. Validate the structure by identifying the characteristic sp-hybridized carbon of the nitrile (~118 ppm) and the highly substituted C3 sp³ quaternary carbon (~35 ppm).

Protocol B: LC-MS (ESI+) Analysis

Rationale: A highly aqueous mobile phase buffered with a volatile organic acid ensures complete ionization of the basic azetidine nitrogen while maintaining chromatographic retention of this highly polar molecule.

  • Stock Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol.

  • Dilution: Dilute to 10 µg/mL using a 95:5 Water:Acetonitrile mixture containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor the MS scan in positive mode (m/z 50-300). Extract the ion chromatogram for m/z 111.1 to validate the purity of the 3-ethyl derivative.

Protocol C: ATR-FTIR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets. KBr is hygroscopic and requires grinding, which introduces water bands (broad ~3300 cm⁻¹) that convolute the critical N-H⁺ salt signals. ATR requires zero sample prep, preserving the exact hydration state of the bulk powder.

  • Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Analysis: Place 2-3 mg of the neat solid directly onto the crystal and apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Validation: Identify the sharp C≡N peak at ~2245 cm⁻¹ and confirm the presence of the broad NH₂⁺ envelope.

Analytical Workflow Visualization

G A 3-Ethylazetidine-3-carbonitrile HCl Sample Preparation B NMR Spectroscopy (1H, 13C, COSY) A->B Dissolve in DMSO-d6 (Preserves NH2+) C LC-MS Analysis (ESI+ Mode) A->C Dilute in MeOH/H2O (Promotes [M+H]+) D FT-IR Spectroscopy (ATR Method) A->D Direct Solid Analysis (Prevents hydration) E Structural Validation & Purity Assessment B->E Connectivity C->E Mass Confirmation D->E Functional Groups

Multimodal spectroscopic workflow for the structural validation of azetidine derivatives.

References

  • [4] bioRxiv. "A series of spontaneously blinking dyes for super-resolution microscopy." bioRxiv. Available at: [Link]

Sources

comparative analysis of azetidine building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Flatland: A Comparative Guide to Azetidine Building Blocks in Medicinal Chemistry

Introduction As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the limitations of traditional saturated heterocycles like piperidine and pyrrolidine. The drive to "escape from flatland" has catalyzed the adoption of smaller, highly strained aliphatic rings. Among these, the four-membered azetidine ring has emerged as a privileged bioisostere. This guide provides a rigorous comparative analysis of azetidine against its larger homologues, detailing the physicochemical causality, metabolic implications, and validated laboratory protocols necessary for successful integration into drug discovery pipelines.

Physicochemical Profiling: The Causality of Ring Size

When replacing a piperidine or pyrrolidine with an azetidine, we are fundamentally altering the molecule's conformational space, lipophilicity, and basicity. Understanding the why behind these changes is critical for rational drug design.

  • Ring Strain and Conformation: Azetidine possesses a significantly higher 1 (25.2 kcal/mol) compared to piperidine (~0 kcal/mol)[1]. This strain restricts the conformational flexibility of the nitrogen lone pair, altering the exit vectors of attached substituents. Causally, this locks the molecule into a rigidified bioactive conformation that often enhances target affinity while increasing the fraction of sp3 carbons (Fsp3).

  • Basicity (pKa): Despite the extreme ring strain, the pKa of azetidine in aqueous solution (11.29) remains remarkably similar to pyrrolidine (11.27) and piperidine (11.22)[1]. This allows medicinal chemists to modulate the steric bulk and 3D geometry of a drug candidate without drastically altering its ionization state at physiological pH.

  • Lipophilicity (LogP): The excision of methylene units directly reduces lipophilicity. For instance, in representative sulfonylamide series, moving from piperidine to pyrrolidine to azetidine sequentially drops the calculated logP from ~1.9 to ~1.6 to ~1.3[2]. Lower logP causally correlates with improved aqueous solubility and reduced off-target promiscuity (e.g., lower hERG liability).

Table 1: Comparative Physicochemical Parameters of Saturated N-Heterocycles

ParameterAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Aqueous pKa (25 °C) 11.2911.2711.22
Calculated Ring Strain 25.2 kcal/mol6.3 kcal/mol~0 kcal/mol
Relative Lipophilicity (logP) Lowest (~1.3)Intermediate (~1.6)Highest (~1.9)*
Metabolic Weak Points (C-H) MinimalModerateHigh

*Values based on representative N-phenylsulfonyl derivatives[2].

Metabolic Stability: Engineering Slower Clearance

A primary driver for incorporating azetidines is the mitigation of cytochrome P450 (CYP)-mediated metabolism. Piperidines and pyrrolidines are notoriously susceptible to α-carbon oxidation, leading to rapid ring-opening or dealkylation. Azetidines, possessing fewer adjacent C-H bonds and higher steric hindrance around the nitrogen, systematically engineer out these metabolic weak points. Recent optimizations in anti-tubercular drug discovery demonstrated that specific azetidine derivatives achieved excellent intrinsic clearance (CLint) values of <60 μL/min/mg in hepatocyte assays, validating their robustness[3].

To objectively evaluate this advantage, we employ a self-validating microsomal stability assay.

Protocol: Self-Validating In Vitro Microsomal Stability Assay (CLint Determination) Purpose: To quantify the intrinsic clearance of azetidine vs. piperidine analogs, ensuring data integrity through internal controls.

Step-by-Step Methodology:

  • Preparation of Microsomes: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Causality: Mg2+ is a required cofactor for CYP450 enzymatic activity; without it, metabolic turnover cannot occur.

  • Compound Spiking: Prepare 1 μM solutions of the test azetidine, the piperidine analog, and reference controls (Verapamil as a high-clearance positive control; Warfarin as a low-clearance negative control).

    • Causality: The inclusion of known controls creates a self-validating system. If Verapamil is not rapidly cleared, the microsome batch is non-viable, and the assay must be rejected.

  • Pre-Incubation: Pre-incubate the microsome-compound mixture at 37 °C for 5 minutes to reach physiological temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantaneously precipitates proteins and halts enzymatic activity, preserving the exact temporal snapshot of the parent compound for accurate kinetic modeling.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Data Calculation: Plot the natural log of % remaining against time. Calculate the elimination rate constant (k) from the slope. Compute CLint = (k × V) / protein concentration.

Workflow Visualization: The Bioisosteric Replacement Strategy

When executing a hit-to-lead campaign, the decision to swap a larger heterocycle for an azetidine follows a logical, data-driven pathway. The flowchart below outlines the standard operational procedure for this optimization cycle.

G Lead Lead Compound (Piperidine/Pyrrolidine) Synthesis Synthesize Azetidine Bioisostere Lead->Synthesis PhysChem Physicochemical Profiling (pKa, LogP, Fsp3) Synthesis->PhysChem Metab Microsomal Stability Assay (CLint Determination) PhysChem->Metab Decision Improved CLint & Reduced LogP? Metab->Decision Optimize Optimize N-Substitution (e.g., Fluorination) Decision->Optimize No InVivo Proceed to In Vivo PK & Efficacy Models Decision->InVivo Yes Optimize->Synthesis Iterate

Fig 1: Iterative bioisosteric replacement workflow for azetidine incorporation and optimization.

Conclusion

The strategic replacement of piperidines and pyrrolidines with azetidines is not merely a structural novelty; it is a calculated manipulation of physicochemical properties. By leveraging the high ring strain, conserved basicity, and reduced lipophilicity of azetidines, medicinal chemists can systematically engineer out metabolic liabilities and improve the overall drug-likeness of their candidates.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: BenchChem (benchchem.com)
  • Source: Journal of Medicinal Chemistry (acs.org)

Sources

The Azetidine Advantage: A Comparative Guide to 3-Ethylazetidine-3-carbonitrile and its Superiority as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles has led medicinal chemists to explore beyond the conventional. The emphasis has shifted towards sp³-rich, three-dimensional structures that can offer improved physicochemical properties and access to previously unexplored chemical space.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[2][3] Its unique combination of ring strain, conformational rigidity, and polarity provides a powerful tool for fine-tuning drug-like properties.[4][5]

This guide provides an in-depth comparison of the 3-ethylazetidine-3-carbonitrile scaffold against more traditional heterocyclic systems like pyrrolidines and piperidines. We will explore the fundamental advantages conferred by the azetidine core, the specific benefits of 3,3-disubstitution, and provide the experimental backing for these claims.

The Inherent Superiority of the Azetidine Ring

The four-membered azetidine ring is not merely a smaller homolog of pyrrolidine or piperidine; its inherent ring strain (approximately 25.4 kcal/mol) and distinct stereoelectronics bestow upon it a unique set of properties that are highly advantageous in drug design.[6]

  • Enhanced Aqueous Solubility: The compact and more polar nature of the azetidine ring generally leads to greater aqueous solubility compared to the larger, more lipophilic pyrrolidine and piperidine rings.[7] This is a critical parameter for achieving favorable oral bioavailability.

  • Improved Metabolic Stability: The azetidine scaffold, particularly when substituted, can significantly enhance metabolic stability. Larger rings like piperidine and pyrrolidine are more flexible and present multiple sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[6] The rigidity of the azetidine ring can sterically shield adjacent C-H bonds, hindering metabolic attack.

  • Conformational Rigidity and Pre-organization: The strained four-membered ring provides a rigid, well-defined three-dimensional framework.[5][8] This conformational constraint can pre-organize appended pharmacophoric groups into a bioactive conformation for optimal target binding, potentially increasing potency and selectivity. This contrasts with the greater conformational flexibility of five- and six-membered rings.[8]

  • Novel Exit Vectors: The non-planar, puckered geometry of the azetidine ring provides unique spatial vectors for substituents that are often unattainable with larger or aromatic rings.[5][9] This allows for a more refined exploration of the target's binding pocket.

Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine

To objectively assess these advantages, let's consider a comparative analysis of key physicochemical properties. While data for 3-ethylazetidine-3-carbonitrile itself is not aggregated in a single source, we can extrapolate from representative substituted scaffolds to illustrate the trends.

PropertyAzetidine Scaffold (Representative)Pyrrolidine Scaffold (Representative)Piperidine Scaffold (Representative)Rationale for Advantage
Molecular Weight LowerHigherHighestSmaller size contributes to better ligand efficiency.
logP (Lipophilicity) Lower (e.g., ~1.3)[7]Moderate (e.g., ~1.6)[7]Higher (e.g., ~1.9)[7]Lower logP often correlates with improved solubility and reduced off-target toxicity.
Aqueous Solubility High[7]Moderate[7]Low[7]Increased polarity of the azetidine ring enhances solubility, a key factor for oral drug delivery.[10]
pKa (Basicity) LowerHigherHighestReduced basicity can be advantageous for minimizing interactions with acidic targets (e.g., hERG channel) and improving cell permeability.[8]
Metabolic Stability Generally High[6]ModerateModerate to LowThe strained ring can be more resistant to certain metabolic pathways like N-dealkylation.[6] 3,3-disubstitution further blocks common sites of oxidation.
Conformational Flexibility Rigid[5][8]Flexible ('Envelope')[6]Flexible ('Chair/Boat')[6]Rigidity can lock in a bioactive conformation, leading to higher potency and selectivity.[5]

The Strategic Advantage of 3,3-Disubstitution: The Case for 3-Ethylazetidine-3-carbonitrile

The true power of the azetidine scaffold is further unlocked by substitution, particularly at the 3-position. The 3-ethylazetidine-3-carbonitrile motif exemplifies a strategic approach known as "metabolic blocking."

The gem-disubstitution at the C3 position effectively eliminates a potential site of metabolic oxidation. In many drug candidates, benzylic or analogous positions are susceptible to hydroxylation by CYP enzymes, leading to rapid clearance. By replacing the C3 protons with stable ethyl and carbonitrile groups, this metabolic pathway is shut down, often dramatically increasing the compound's half-life.[11]

cluster_0 Metabolic Pathway Comparison cluster_1 Unsubstituted_Scaffold Scaffold with C-H at C3 CYP450 CYP450 Oxidation Unsubstituted_Scaffold->CYP450 Susceptible Site Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Blocked_Scaffold 3-Ethylazetidine-3-carbonitrile No_Metabolism Blocked Metabolic Pathway (Increased Stability) Blocked_Scaffold->No_Metabolism No available C-H for oxidation

Caption: Metabolic blocking effect of 3,3-disubstitution.

Furthermore, the nitrile group is a versatile functional handle. It is a common pharmacophore in its own right, capable of acting as a hydrogen bond acceptor. It can also serve as a synthetic precursor for other functional groups, such as amines or carboxylic acids, allowing for late-stage diversification of a lead compound.

Experimental Protocols

To substantiate the claims of synthetic accessibility and improved metabolic stability, we provide the following representative experimental protocols.

Protocol 1: General Synthesis of a 3,3-Disubstituted Azetidine

The synthesis of 3,3-disubstituted azetidines can be achieved through various routes, often starting from N-protected azetidin-3-one.[12][13] This protocol outlines a general two-step procedure involving a Wittig-type reaction followed by a Michael addition.

start Start: N-Boc-azetidin-3-one step1 Step 1: Horner-Wadsworth-Emmons Reaction (e.g., with phosphonate ester of acetonitrile) start->step1 intermediate Intermediate: N-Boc-3-(cyanomethylene)azetidine step1->intermediate step2 Step 2: Michael Addition (e.g., with ethylmagnesium bromide) intermediate->step2 product Product: N-Boc-3-ethylazetidine-3-carbonitrile step2->product deprotection Step 3: Deprotection (e.g., TFA or HCl in Dioxane) product->deprotection final_product Final Product: 3-Ethylazetidine-3-carbonitrile deprotection->final_product

Caption: Synthetic workflow for 3-Ethylazetidine-3-carbonitrile.

Methodology:

  • Step 1: Olefination: To a solution of diethyl (cyanomethyl)phosphonate (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (1.1 eq). Stir for 30 minutes. Add a solution of N-Boc-azetidin-3-one (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Purify the crude product by flash column chromatography to yield N-Boc-3-(cyanomethylene)azetidine.

  • Step 2: Conjugate Addition: Cool a solution of the intermediate from Step 1 (1.0 eq) in anhydrous THF to -78 °C. Add a solution of ethylmagnesium bromide (1.5 eq) in THF dropwise. Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature. Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude N-Boc-3-ethylazetidine-3-carbonitrile is purified by chromatography.

  • Step 3: Deprotection: Dissolve the purified product in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.[14] Concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to afford the desired 3-ethylazetidine-3-carbonitrile as a salt.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a standard method to evaluate a compound's susceptibility to Phase I metabolism.[6][11]

Methodology:

  • Preparation: Prepare a stock solution of 3-ethylazetidine-3-carbonitrile (and control compounds like Verapamil for high clearance and Propranolol for low clearance) in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C.

  • Initiation: Add the test compound to the microsomal suspension to initiate the reaction. Immediately add a pre-warmed NADPH-regenerating solution to start the metabolic process.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: The percentage of the compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the concentration versus time plot. A longer half-life indicates higher metabolic stability.[11]

Conclusion: A Privileged Scaffold for Modern Drug Discovery

The 3-ethylazetidine-3-carbonitrile motif is more than just another heterocyclic building block; it is a highly engineered scaffold that addresses several key challenges in modern drug discovery. The inherent properties of the azetidine ring—namely its ability to increase solubility, confer metabolic stability, and provide conformational rigidity—already position it as a superior alternative to larger saturated heterocycles like pyrrolidine and piperidine.[1][10] The addition of the 3,3-disubstituted pattern provides a powerful strategy for blocking metabolic pathways and introducing versatile chemical handles. For researchers, scientists, and drug development professionals, embracing scaffolds like 3-ethylazetidine-3-carbonitrile is a strategic step towards creating more potent, selective, and durable clinical candidates.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. ACS Publications. Retrieved March 11, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved March 11, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. Retrieved March 11, 2026, from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved March 11, 2026, from [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Examples of biologically active drug leads containing azetidine. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Ethylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of specialized chemical building blocks is the cornerstone of successful and reproducible drug development. 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) is a highly valuable, yet reactive intermediate frequently utilized in the synthesis of spirocyclic and peptidomimetic therapeutics [1].

Handling this compound requires a rigorous understanding of its physicochemical properties. The procedures below are not merely a list of rules; they are a self-validating system designed around the mechanistic causality of the compound's hazards.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To select the appropriate Personal Protective Equipment (PPE) and operational controls, we must first understand the molecular behavior of the compound:

  • Hydrochloride Salt Morphology: As an HCl salt, this compound presents as a fine, hygroscopic powder. This drastically increases the risk of aerosolization during weighing. Inhalation of these particulates leads to rapid dissolution in the mucosal membranes of the respiratory tract, causing severe irritation and acute toxicity (STOT SE Category 3) [2].

  • Azetidine Ring Strain: The 4-membered nitrogen heterocycle possesses significant ring strain. While stabilized as a hydrochloride salt, exposure to strong bases during free-basing operations can lead to exothermic ring-opening reactions if thermally uncontrolled.

  • Nitrile Moiety: While aliphatic nitriles are generally stable, extreme acidic or basic conditions at elevated temperatures can trigger hydrolysis.

Personal Protective Equipment (PPE) Matrix

Based on the guidelines set forth in Prudent Practices in the Laboratory [3], the following PPE matrix is mandatory for handling this compound.

PPE CategorySpecificationMechanistic Causality & Rationale
Eye Protection Chemical splash goggles (ANSI Z87.1+)Standard safety glasses leave gaps. The fine HCl powder can easily bypass standard lenses and dissolve in ocular fluid, causing severe localized pH drops and irritation.
Hand Protection Double-gloved Nitrile (≥ 5 mil thickness)Latex is strictly prohibited due to poor chemical resistance to organic solvents and sensitization potential [3]. Double-gloving ensures a sterile inner layer if the outer layer is contaminated during weighing.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent the sleeves from dragging through powder. The FR rating is required as this compound is often reacted in flammable organic solvents (e.g., THF, DCM).
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Must be handled inside a certified fume hood. If bulk weighing outside a hood is unavoidable, a P100 particulate respirator is required to block aerosolized salt dust.

Operational Workflow: Step-by-Step Methodology

This protocol ensures that every physical interaction with the chemical is engineered to minimize exposure.

Step 1: Environmental Validation

  • Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm) .

  • Clear the workspace of incompatible materials, specifically strong oxidizers and concentrated bases, to prevent unintended exothermic neutralizations.

Step 2: Weighing and Transfer (High-Risk Step)

  • Eliminate Static: Static electricity causes fine HCl salt powders to aerosolize or cling to standard metal spatulas, leading to inaccurate yields and high exposure risk. Use an anti-static ionizer fan or static-dissipative spatulas (e.g., PTFE-coated).

  • Closed-System Transfer: Weigh the material directly into a tared, sealable reaction vial rather than an open polystyrene weigh boat. Seal the vial before removing it from the balance area.

Step 3: Reaction Execution (Free-Basing)

  • When neutralizing the HCl salt to liberate the free azetidine base, suspend the powder in your chosen solvent (e.g., DCM) and cool the system to 0°C.

  • Add your organic base (e.g., DIPEA or Triethylamine) dropwise. Causality: Controlling the temperature mitigates the exothermic neutralization, protecting the strained azetidine ring from thermal degradation or unwanted polymerization.

Spill Response and Waste Disposal Plan

If a spill occurs, immediate containment is critical to prevent the powder from becoming airborne.

Emergency Spill Protocol:

  • Isolate: If >10g is spilled outside a fume hood, evacuate the immediate 5-foot radius to allow aerosols to settle.

  • Suppress (Do NOT Dry Sweep): Dry sweeping mechanically aerosolizes the toxic powder. Instead, place damp absorbent pads (using water or a highly dilute mild alkaline solution) directly over the powder.

  • Wet-Wipe: Because the HCl salt is highly water-soluble, wet-wiping traps the particulates in the liquid matrix, completely eliminating the inhalation hazard. Wipe from the perimeter inward.

  • Contain: Place all contaminated wipes into a sealed, clearly labeled hazardous waste bag.

Disposal Plan:

  • Solid Waste: Unused powder and contaminated consumables must be disposed of as toxic solid chemical waste.

  • Aqueous Waste: Aqueous layers from reaction workups (containing neutralized chloride salts) must be pH-adjusted to 6–8 before being added to general aqueous waste carboys to prevent incompatible reactions.

Process Visualization

G Start Start: Hazard Assessment CAS 1205750-03-3 Hood Fume Hood Setup Verify 80-120 fpm Start->Hood PPE Don PPE Nitrile Gloves, Goggles, Lab Coat Hood->PPE Weighing Weighing & Transfer Use static-free tools PPE->Weighing Reaction Reaction Execution Monitor temp/pressure Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Wet-wipe protocol Avoid dry sweeping Spill->Cleanup Yes Disposal Waste Disposal Segregate halogenated/aqueous Spill->Disposal No Cleanup->Disposal End Decontamination & Exit Disposal->End

Safe Handling and Emergency Response Workflow for 3-Ethylazetidine-3-carbonitrile HCl.

References

  • Accela ChemBio. "Safety Information: 3-Ethylazetidine-3-carbonitrile Hydrochloride." Accela ChemBio Catalog. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.